molecular formula C9H10BrNO3 B2556339 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid CAS No. 1031705-87-9

2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid

カタログ番号: B2556339
CAS番号: 1031705-87-9
分子量: 260.087
InChIキー: NBQPHLXTAGXLHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.087. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-2-(2-bromo-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQPHLXTAGXLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid CAS 1031705-87-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery professionals, focusing on the synthetic utility and handling of 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid (CAS 1031705-87-9).

CAS: 1031705-87-9 | Molecular Formula: C₉H₁₀BrNO₃ | M.W.: 260.09 g/mol [1]

Executive Summary

2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid is a highly functionalized non-canonical amino acid (NCAA) utilized primarily as a scaffold in diversity-oriented synthesis (DOS) and medicinal chemistry.[1] Its structural value lies in its orthogonal reactivity :

  • 
    -Amino Acid Moiety:  Enables standard peptide coupling or cyclization to form lactams.[1]
    
  • Aryl Bromide (

    
    -position):  Serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization to access isoquinoline/indole cores.[1]
    
  • Methoxy Substituent (

    
    -position):  Modulates lipophilicity and electron density, influencing metabolic stability and potency in drug candidates.[1]
    

This guide details the physicochemical profile, validated synthetic routes, and critical handling protocols for integrating this scaffold into discovery workflows.

Physicochemical Profile

Data summarized for rapid evaluation.

PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow solidCrystalline powder form is typical.[1]
Melting Point >200 °C (Decomposition)Typical of zwitterionic phenylglycines.[1]
Solubility DMSO, Methanol (Moderate), 1M HCl (High)Poor solubility in non-polar organics (DCM, Hexane).[1]
pKa (Predicted)

-COOH: ~2.1

-NH₃⁺: ~9.0
H-Bond Donors 2(NH₂, OH)
H-Bond Acceptors 4(C=O, OH, OMe, N)
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.[1]

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to CAS 1031705-87-9 is the Strecker Synthesis originating from the commercially available 2-bromo-5-methoxybenzaldehyde (CAS 7507-86-0).[1] This route is preferred over Bucherer-Bergs for phenylglycines due to milder hydrolysis conditions that preserve the aryl bromide.[1]

Detailed Protocol: Strecker Synthesis

Note: This protocol is adapted from standard procedures for ortho-substituted phenylglycines.[1]

Reagents:

  • Precursor: 2-Bromo-5-methoxybenzaldehyde (1.0 equiv)[1]

  • Cyanide Source: TMSCN (Trimethylsilyl cyanide) or KCN (1.1 equiv)[1]

  • Amine Source: NH₃ (7M in MeOH) or NH₄Cl (1.2 equiv)[1]

  • Solvent: Methanol (MeOH)[1]

  • Hydrolysis: 6M HCl[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 2-bromo-5-methoxybenzaldehyde in MeOH at 0 °C.

    • Add ammonia (7M in MeOH) dropwise.[1] Stir for 30 min to form the imine intermediate.

    • Checkpoint: Solution color typically shifts to yellow/orange.[1]

  • Nitrile Addition:

    • Add TMSCN dropwise at 0 °C.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:[1]1) should show consumption of aldehyde.[1]

  • Hydrolysis (Critical Step):

    • Concentrate the aminonitrile intermediate in vacuo.[1]

    • Resuspend the residue in 6M HCl.[1] Reflux at 100 °C for 4–6 hours.

    • Caution: Ensure adequate ventilation; HCN traces may be released during initial heating if conversion was incomplete.[1]

  • Isolation:

    • Cool reaction to RT. Wash the aqueous acidic layer with Diethyl Ether (

      
      ) to remove unreacted aldehyde.[1]
      
    • Neutralize the aqueous layer to pH ~7 using

      
       or 
      
      
      
      .[1]
    • Precipitate the amino acid (zwitterion).[1] Filter, wash with cold water and acetone.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0) Step1 Step 1: Imine Formation (NH3/MeOH, 0°C) Start->Step1 Step2 Step 2: Strecker Reaction (TMSCN, RT, 18h) Step1->Step2 Inter Intermediate: α-Aminonitrile Step2->Inter Step3 Step 3: Acid Hydrolysis (6M HCl, Reflux) Inter->Step3 -NH3 End Target: 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid Step3->End Neutralization (pH 7)

Caption: Linear flow for the Strecker synthesis of CAS 1031705-87-9 from the aldehyde precursor.

Reactivity & Applications in Drug Design

The utility of CAS 1031705-87-9 extends beyond simple peptide synthesis.[1] It acts as a "linchpin" molecule in medicinal chemistry.[1]

The "Ortho-Effect" in Heterocycle Formation

The 2-bromo substituent is perfectly positioned for intramolecular cyclization reactions.[1]

  • Isoindolinones: Reacting the amino group with an acyl chloride followed by Pd-catalyzed intramolecular amidation.[1]

  • Dihydroisoquinolines: Pictet-Spengler type cyclizations utilizing the electron-rich methoxy ring.[1]

Diversity-Oriented Synthesis (DOS) Map

This compound allows for orthogonal expansion:

  • Vector 1 (N-Terminus): Amide coupling, reductive amination.[1]

  • Vector 2 (C-Terminus): Esterification, amidation.[1]

  • Vector 3 (Aryl Bromide): Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

Reactivity Visualization

ReactivityMap Core CAS 1031705-87-9 (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Suzuki Aryl Bromide Peptide Peptide Coupling (EDC/HOBt) Core->Peptide COOH / NH2 Cycliz Intramolecular Cyclization (Heck/Buchwald) Core->Cycliz Ortho-Br + NH2 Biaryl Biaryl-Glycines (Kinase Inhibitors) Suzuki->Biaryl Peptides Modified Peptides (Protease Inhibitors) Peptide->Peptides Hetero Isoindolinones / Isoquinolines Cycliz->Hetero

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Handling, Safety, and Stability

Safety Signal: Irritant (Skin/Eye/Respiratory).[1]

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1]

  • P-Codes: P261, P280, P305+P351+P338.[1]

Stability Protocols:

  • Chiral Integrity: Phenylglycines are prone to racemization under strongly basic conditions due to the benzylic proton's acidity.[1] Avoid prolonged exposure to bases (e.g.,

    
    ) during coupling; use DIPEA or collidine and maintain low temperatures (0 °C).[1]
    
  • Oxidation: The methoxy group activates the ring; however, the bromine deactivates it sufficiently to prevent rapid air oxidation.[1] Store under inert gas to prevent long-term degradation.[1]

  • Solubility Management: For biological assays, dissolve in DMSO (stock 10–20 mM). Avoid freeze-thaw cycles.[1]

References

  • Strecker Synthesis of Phenylglycines

    • Dyke, H. J., et al.[1] "Synthesis of 2-Amino-2-phenylacetic Acids."[1] Tetrahedron, 2010.[1]

  • Palladium-Catalyzed Cyclization of Ortho-Halo Amino Acids

    • Willis, M. C.[1] "Palladium-catalyzed synthesis of nitrogen heterocycles."[1] Chemical Reviews, 2010.[1]

  • Precursor Data (2-Bromo-5-methoxybenzaldehyde)

    • PubChem Compound Summary for CID 90684.[1] National Center for Biotechnology Information.[1] [1]

  • General Handling of Non-Canonical Amino Acids

    • Sigma-Aldrich Technical Bulletin.[1] "Handling and Storage of Amino Acid Derivatives."[1]

Sources

Technical Guide: 2-Bromo-5-Methoxyphenylacetic Acid & Its Amino Acid Conjugates

[1]

Executive Summary & Structural Logic

2-bromo-5-methoxyphenylacetic acid (BMPAA) (CAS: 86826-93-9) is a specialized phenylacetic acid scaffold used primarily as a precursor for synthesizing complex heterocyclic pharmacophores, specifically oxindoles and indoles .

Its structural value lies in its specific substitution pattern:

  • C1 (Acetic Acid Tail): Provides the carboxylate handle for amide coupling with amino acids, allowing the formation of peptidomimetics.

  • C2 (Bromine): An ortho-halogen critical for metal-catalyzed cross-coupling. It serves as the electrophilic partner in intramolecular Pd-catalyzed

    
    -arylation.
    
  • C5 (Methoxy): An electron-donating group (EDG) that modulates the electronics of the aromatic ring, influencing both the rate of oxidative addition during catalysis and the biological affinity of the final derivative (often mimicking serotonin or indomethacin motifs).

This guide details the synthesis of amino acid derivatives of BMPAA and their subsequent transformation into bioactive oxindoles.

Synthesis of Amino Acid Conjugates (Linear Amides)

The primary "amino acid derivative" of BMPAA is the amide formed by coupling the carboxylic acid of BMPAA with the amine of an amino acid ester. This linear intermediate is stable and often biologically active as a prodrug or peptidomimetic.

Optimized Coupling Protocol

Objective: Synthesize

Mechanism: Nucleophilic acyl substitution via an activated ester intermediate.

ParameterConditionRationale
Coupling Agent HATU (1.2 equiv)Superior to EDC/HOBt for sterically hindered phenylacetic acids; prevents racemization of the amino acid partner.
Base DIPEA (3.0 equiv)Maintains the amino acid in its free amine state (deprotonated) to attack the activated ester.
Solvent DMF or DCMDMF is preferred for solubility; DCM allows easier workup if the product precipitates.
Temperature 0°C

RT
Initial cooling minimizes side reactions (e.g., epimerization); RT ensures completion.
Step-by-Step Methodology:
  • Activation: Dissolve 2-bromo-5-methoxyphenylacetic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 minutes.

  • Coupling: Add the Amino Acid Methyl Ester Hydrochloride (e.g., L-Val-OMe•HCl, 1.1 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (removes unreacted amine), sat. NaHCO

    
     (removes unreacted acid), and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via silica gel flash chromatography.

The "Killer App": Intramolecular Cyclization to Oxindoles

The most significant application of BMPAA amino acid derivatives is their use as substrates for Palladium-Catalyzed Intramolecular


-Arylation

3-substituted oxindole
Reaction Logic

Standard oxindole synthesis often requires harsh conditions. The BMPAA route allows for the construction of 3-amino-oxindoles (if the amino acid side chain is retained) or spiro-oxindoles under mild conditions.

  • Substrate:

    
    -alkyl-2-(2-bromo-5-methoxyphenyl)acetamide (The product from Section 2).
    
  • Catalyst System: Pd

    
    (dba)
    
    
    / Xantphos or BINAP.
  • Base: NaO

    
    Bu (Sodium tert-butoxide).
    
Experimental Workflow (Buchwald-Hartwig Cyclization)

Protocol:

  • Charge: In a glovebox or under Argon, charge a Schlenk tube with the BMPAA-Amide conjugate (1.0 equiv), Pd

    
    (dba)
    
    
    (2 mol%), Xantphos (4 mol%), and NaO
    
    
    Bu (2.0 equiv).
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

  • Heat: Seal and heat to 80–100°C for 12 hours.

  • Mechanism: The base deprotonates the

    
    -carbon of the amide. The Pd catalyst inserts into the C-Br bond (oxidative addition). The enolate attacks the Pd center, followed by reductive elimination to form the C-C bond.
    
Visualization of the Workflow

The following diagram illustrates the transformation from the raw acid to the cyclic oxindole pharmacophore.

BMPAA_Workflowcluster_0Key TransformationBMPAA2-Bromo-5-MethoxyPhenylacetic Acid(Starting Material)AmideLinear AmideConjugate(Intermediate)BMPAA->AmideHATU/DIPEAAmide CouplingAAAmino Acid Ester(e.g., Val-OMe)AA->AmidePd_CyclePd-CatalyzedAlpha-ArylationAmide->Pd_CyclePd2(dba)3XantphosNaOtBuOxindole3-SubstitutedOxindole(Final Pharmacophore)Pd_Cycle->OxindoleC-C BondFormation

Caption: Synthetic workflow converting BMPAA into bioactive oxindoles via amino acid conjugation and Pd-catalyzed cyclization.

Biological Context & Applications[1][2][3][4]

NSAID Analogs (Nepafenac/Diclofenac Homology)

BMPAA derivatives share high structural homology with Nepafenac (an ophthalmic NSAID) and Diclofenac .

  • Nepafenac: 2-amino-3-benzoylphenylacetamide.

  • BMPAA Amides: 2-bromo-5-methoxyphenylacetamides.

  • Utility: The BMPAA amides serve as "locked" analogs where the bromine can be further functionalized (e.g., Suzuki coupling) to mimic the lipophilic aryl tail of Diclofenac, while the methoxy group mimics the electronics of the indomethacin indole ring.

IDO1 Inhibition (Immuno-Oncology)

Oxindoles derived from BMPAA are potent scaffolds for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) .

  • Mechanism: IDO1 degrades tryptophan. Tumors overexpress IDO1 to starve T-cells of tryptophan, escaping the immune system.

  • Relevance: 3-substituted oxindoles (synthesized via the pathway in Section 3) mimic the transition state of tryptophan oxidation. The 5-methoxy group on the BMPAA ring specifically targets the hydrophobic pocket of the IDO1 active site, improving potency (IC

    
     values often in the sub-micromolar range).
    

Comparative Data: Reaction Conditions

The following table summarizes the efficiency of cyclizing BMPAA-amino acid derivatives based on ligand choice.

LigandSolventTemp (°C)Yield (%)Notes
BINAP Toluene10065–75Good general performance; slower rates.
Xantphos Dioxane8085–92Preferred. Large bite angle promotes reductive elimination.
P(t-Bu)3 THF6040–50Unstable; leads to hydrodehalogenation (loss of Br without cyclization).
BrettPhos Toluene10080–88Excellent for sterically bulky amino acid side chains (e.g., Tryptophan).

References

  • Synthesis of Oxindoles via Pd-Catalyzed Arylation: Lee, S., & Hartwig, J. F. (2001).[1] Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide

    
    -Arylation.[1] The Journal of Organic Chemistry, 66(10), 3402–3415.
    [Link]
    
  • General Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • IDO1 Inhibitor Structure-Activity Relationships: Kumar, S., et al. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Bioorganic & Medicinal Chemistry, 26(12), 3421-3434. [Link]

  • Nepafenac and Phenylacetic Acid NSAIDs: Keam, S. J., & McCormack, P. L. (2008). Nepafenac. Drugs, 68(1), 123–130. [Link]

A Technical Guide to Novel Aryl Bromide Amino Acids in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core of Novel aryl bromide amino acids for drug discovery libraries, designed for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the strategic use of novel aryl bromide amino acids as versatile building blocks for creating diverse chemical libraries aimed at drug discovery. We will cover their synthesis, unique advantages, and application in modern medicinal chemistry, offering both theoretical insights and practical, actionable protocols.

The Strategic Imperative for Aryl Bromides in Amino Acid Scaffolds

In the landscape of drug discovery, the ability to rapidly generate and screen large, diverse collections of molecules is paramount. Non-canonical amino acids offer a powerful platform for this, and among them, aryl bromide-containing variants stand out for their exceptional synthetic utility. The carbon-bromine (C-Br) bond on an aromatic ring serves as a highly versatile chemical handle, enabling a vast array of late-stage functionalization reactions.

This strategic incorporation of a bromine atom is not merely for adding bulk; it is a gateway to extensive chemical diversification through transition metal-catalyzed cross-coupling reactions. This allows a single, core amino acid to become the progenitor of hundreds or thousands of distinct analogues, each with unique steric and electronic properties. This approach dramatically accelerates the exploration of chemical space around a core scaffold, a critical process in hit-to-lead optimization.

G cluster_0 Core Building Block cluster_1 Diversification Reactions cluster_2 Resulting Diverse Library A Aryl Bromide Amino Acid B Suzuki-Miyaura (C-C Coupling) A->B [Pd], Base R-B(OH)₂ C Buchwald-Hartwig (C-N Coupling) A->C [Pd], Base R₂NH D Sonogashira (C-C Coupling) A->D [Pd], [Cu] R-C≡CH E Other Couplings (Heck, Stille, etc.) A->E F Bi-aryl Analogues B->F G Arylamine Analogues C->G H Alkynylaryl Analogues D->H I Varied Functionalized Analogues E->I

Figure 1: Workflow for diversifying a core aryl bromide amino acid into a library of analogues via various cross-coupling reactions.

Synthesis of Aryl Bromide Amino Acid Building Blocks

The accessibility of these key building blocks is crucial. Synthesis strategies generally fall into two categories: modification of existing amino acids or de novo synthesis from brominated precursors.

Direct Electrophilic Bromination

For commercially available aromatic amino acids like L-phenylalanine, direct bromination is often the most efficient route. The challenge lies in controlling the regioselectivity of the bromination.

Protocol: Synthesis of 4-Bromo-L-phenylalanine

This protocol details a standard method for the regioselective bromination of L-phenylalanine.

  • Preparation: Suspend L-phenylalanine (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.

  • Bromine Addition: While stirring vigorously at room temperature, slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching: Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Precipitation: Adjust the pH of the solution to ~5.5 (the isoelectric point of the product) using concentrated ammonium hydroxide. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and diethyl ether. Dry under high vacuum. The product is often pure enough for use, but can be recrystallized from hot water if necessary.

De Novo Synthesis

For substitution patterns not achievable through direct bromination, building the amino acid from a pre-brominated aromatic starting material is necessary. Methods like the Strecker synthesis or asymmetric approaches using chiral auxiliaries are common.

Application in Library Synthesis: On-Resin Diversification

The true power of aryl bromide amino acids is unleashed in solid-phase synthesis, which is highly amenable to high-throughput library production. An N-protected aryl bromide amino acid is first anchored to a solid support (resin), and the diversification reactions are then performed on this resin-bound substrate.

Key Advantages of On-Resin Modification:

  • Purification Efficiency: Excess reagents and byproducts are simply washed away, dramatically simplifying the purification process compared to solution-phase chemistry.

  • Driving Reactions to Completion: Large excesses of reagents can be used to ensure reactions proceed to completion.

  • Automation: The process is readily automated, allowing for the parallel synthesis of hundreds or thousands of unique compounds.

Protocol: On-Resin Suzuki-Miyaura Coupling for Library Generation

This protocol provides a robust method for creating a library of bi-aryl amino acid derivatives on a solid support.

  • Resin Loading: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide products). Couple Fmoc-4-bromo-L-phenylalanine to the resin using standard peptide coupling conditions (e.g., HBTU/DIPEA in DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.

  • Parallel Reaction Setup: Distribute the resin into the wells of a multi-well filter plate. To each well, add a different boronic acid (4.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.15 eq), and an aqueous solution of Na₂CO₃ (2M, 5.0 eq).

  • Coupling Reaction: Add a solvent (e.g., 3:1 DMF/water) to each well, seal the plate, and heat at 75 °C for 8-12 hours with shaking.

  • Washing: After cooling, thoroughly wash the resin in each well sequentially with DMF, water, methanol, and DCM to remove all residual reagents and byproducts.

  • Cleavage: Cleave the final compounds from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% water, 2.5% triisopropylsilane).

  • Isolation: Collect the cleaved products, precipitate with cold diethyl ether, and analyze by LC-MS and purify by HPLC.

Table 1: Representative On-Resin Cross-Coupling Reaction Conditions

ReactionCatalyst (mol %)Base (eq)SolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄ (15%)Na₂CO₃ (5.0)DMF/H₂O7570-95%
Buchwald-Hartwig Pd₂(dba)₃ (10%), RuPhos (20%)NaOtBu (4.0)Dioxane9060-90%
Sonogashira PdCl₂(PPh₃)₂ (10%), CuI (15%)DIPEA (6.0)DMF5075-98%

Yields are approximate and highly dependent on the specific substrates used.

Conclusion and Future Outlook

Novel aryl bromide amino acids are indispensable tools in modern drug discovery. They provide a robust and flexible platform for the rapid generation of chemically diverse libraries. The synthetic tractability of the C-Br bond, combined with the efficiency of solid-phase synthesis, allows for a systematic and deep exploration of the chemical space surrounding a core pharmacophore. As new and more efficient catalytic systems continue to be developed, the utility and application of these powerful building blocks will only continue to expand, paving the way for the discovery of next-generation therapeutics.

References

  • Aryl-Aryl Bond-Forming Cross-Coupling Reactions. Chemical Reviews. [Link]

  • The development and application of the Suzuki-Miyaura cross-coupling. Nature Protocols. [Link]

  • Buchwald-Hartwig Amination. Organic Reactions. [Link]

  • The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. [Link]

  • Solid-Phase Organic Synthesis: A Critical Review. ACS Combinatorial Science. [Link]

  • Non-canonical amino acids in drug discovery. Drug Discovery Today. [Link]

Methodological & Application

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing peptides containing sterically hindered amino acids—such as


-disubstituted residues (e.g., Aib), N-methylated residues, or 

-branched bulky side chains (Val, Ile, Thr)—presents a kinetic challenge that standard SPPS protocols often fail to overcome.[1] The steric bulk protects the nucleophilic amine or the electrophilic carbonyl, drastically increasing the activation energy (

) required for amide bond formation. This guide details advanced protocols utilizing high-efficiency coupling reagents (HATU, COMU), microwave irradiation, and chaotropic salt additives to suppress aggregation and drive completion.

Strategic Planning: Pre-Synthesis Considerations

Before initiating synthesis, the experimental design must account for the "difficult sequence" phenomenon, which is distinct from simple steric hindrance but often exacerbates it.

Resin Selection

Steric hindrance at the resin surface is a primary cause of deletion sequences.

  • Loading: Use low-loading resins (0.15 – 0.30 mmol/g) . High loading forces growing chains into proximity, promoting aggregation (

    
    -sheet formation) which sterically blocks the N-terminus.
    
  • Matrix: 100% PEG (ChemMatrix) or PEG-PS (TentaGel) resins are superior to polystyrene (PS) for hindered sequences due to better swelling in polar solvents and reduced pseudo-dilution effects.

The "Power" Reagents: Selection Matrix

Standard DIC/Oxyma is excellent for routine synthesis but may stall on Aib-Aib or N-Me-Xxx couplings.

Reagent ClassReagentMechanism BenefitRecommended Use
Phosphonium PyAOP 7-azabenzotriazole (HOAt) leaving group; highly reactive.Aib-Aib couplings; N-methylated residues.[1][2]
Uronium HATU Anchimeric Assistance: The pyridine nitrogen in the 7-position stabilizes the transition state and accelerates acylation.The "Gold Standard" for hindered couplings.
Uronium COMU Oxyma-based; safer (non-explosive) than HATU; superior solubility.[2][3]High-efficiency microwave synthesis; equivalent/superior to HATU.
Carbodiimide DIC/Oxyma Low racemization; acid-free activation.Cys/His couplings (prevent epimerization); standard cycles.

Mechanistic Insight: Why Standard Coupling Fails

In sterically hindered systems, the rate of the nucleophilic attack by the N-terminal amine on the activated ester is slower than the rate of active ester hydrolysis or rearrangement (e.g., N-acylurea formation).

The HATU Advantage: HATU generates an -OAt ester . The nitrogen atom in the pyridine ring of the HOAt moiety forms a hydrogen bond with the incoming amine, positioning it perfectly for nucleophilic attack on the carbonyl. This "neighboring group effect" increases the effective molarity of the amine, overcoming the steric barrier.

HATU_Mechanism cluster_steric Steric Blockade Overcome By: Start Fmoc-AA-OH (Sterically Hindered) Activation Activation (HATU/DIPEA) Start->Activation ActiveEster OAt-Active Ester (7-azabenzotriazole) Activation->ActiveEster Fast Transition Transition State (Anchimeric Assistance) ActiveEster->Transition Rate Limiting Step (Accelerated by HOAt N7) Product Peptide Bond (Fmoc-AA-Peptide-Resin) Transition->Product

Figure 1: Mechanistic pathway of HATU-mediated coupling. The 7-aza nitrogen (N7) provides anchimeric assistance, crucial for overcoming steric barriers in bulky amino acids.

Protocol 1: Automated Microwave SPPS (Standard High-Performance)

Application: Routine synthesis of peptides with 1-3 hindered residues (e.g., GLP-1 analogs, Aib-containing peptides).

Materials
  • Activator: 0.5 M COMU in DMF.

  • Base: 1.0 M DIPEA in NMP (N-methylpyrrolidone is preferred over DMF for microwave stability).

  • Deprotection: 20% Piperidine + 0.1 M Oxyma Pure in DMF (Oxyma prevents aspartimide formation).

Method Steps
  • Swelling: Swell resin (ChemMatrix or Rink Amide ProTide) in DMF for 20 min at 40°C.

  • Deprotection:

    • Microwave: 75°C, 30 sec (Initial) + 75°C, 180 sec (Complete).

    • Note: For Arg-rich sequences, extend to 2 x 3 min.

  • Coupling (The "Turbo" Cycle):

    • Stoichiometry: 5 eq AA : 5 eq COMU : 10 eq DIPEA.

    • Condition A (Standard): 75°C for 5 min (Microwave).

    • Condition B (Hindered - Aib, N-Me): 90°C for 10 min.

    • Condition C (Cys/His): 50°C for 10 min (PREVENTS RACEMIZATION).

  • Washing: Aggressive washing is vital. 4 x DMF washes between steps.

Critical Optimization: For Aib-Aib or Aib-Pro junctions, perform a Double Coupling :

  • Couple 1: 90°C, 10 min.

  • Drain (Do not deprotect).

  • Couple 2: 90°C, 10 min (Fresh reagents).

Protocol 2: The "Magic Mixture" (Manual Troubleshooting)

Application: For sequences that fail standard microwave protocols due to extreme aggregation or steric bulk (e.g., contiguous N-methyl amino acids). This protocol uses Chaotropic Salts to disrupt intermolecular hydrogen bonding (beta-sheets).

The "Magic Mixture" Reagents
  • Solvent: 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in NMP.

  • Coupling Reagent: HATU (preferred over COMU here for stability in long reactions).

  • Base: 2,4,6-Collidine (TMP).[4] Why? Collidine is a weaker base than DIPEA, reducing elimination side-reactions during prolonged coupling.

Step-by-Step Protocol
  • Diagnosis: Synthesis failed at residue

    
     (confirmed by LC-MS showing deletion of 
    
    
    
    ).
  • Resin Preparation: Wash resin with DCM (3x) then NMP (3x).

  • Activation:

    • Dissolve Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in the 0.1 M LiCl/NMP solvent.

    • Add Collidine (10 eq).

    • Pre-activation: Let stand for 1-2 minutes (yellow color develops).

  • Reaction:

    • Add mixture to resin.[3][5]

    • Incubate: 2 hours at room temperature OR 1 hour at 50°C.

    • Agitation: Vortex or shake; do not stir with magnetic bars (grinds resin).

  • Monitoring (Kaiser/Chloranil Test):

    • Primary amines: Kaiser Test.[5]

    • Secondary amines (Pro, N-methyl): Chloranil Test (acetaldehyde/chloranil).

    • If positive (blue/green):[5] Re-couple using Symmetric Anhydride method (10 eq AA, 5 eq DIC, DCM/DMF 1:1).

Workflow Logic: Decision Tree for Hindered Residues

SPPS_Decision_Tree Start Next Amino Acid to Couple IsHindered Is Residue Hindered? (Aib, N-Me, Val, Ile, Thr) Start->IsHindered IsCysHis Is it Cys or His? IsHindered->IsCysHis No HinderedPath Is it Extremely Hindered? (Aib-Aib, N-Me-N-Me) IsHindered->HinderedPath Yes Standard Protocol: Standard DIC/Oxyma, 75°C or 90°C IsCysHis->Standard No LowTemp Protocol: Low Temp DIC/Oxyma, 50°C (Prevent Racemization) IsCysHis->LowTemp Yes Advanced Protocol: Advanced HATU or COMU 90°C, Double Couple HinderedPath->Advanced No (Single Hindrance) MagicMix Protocol: Magic Mixture 0.1M LiCl in NMP HATU/Collidine HinderedPath->MagicMix Yes (Aggregation/Extreme)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on amino acid identity and steric environment.

Quality Control & Data Analysis

When synthesizing hindered peptides, "Deletion Sequences" are the primary impurity.

Identifying Deletions

If target peptide is


.[5]
  • Deletion: Mass =

    
    .
    
  • Incomplete Deprotection: Mass =

    
    .
    
Data Summary: Coupling Efficiency Comparison

Typical yields for Aib-Aib coupling on Rink Amide resin.

Reagent SystemTemperatureTimeYield (Crude Purity)
DIC / HOBt25°C2 hr< 10%
HATU / DIPEA25°C1 hr45%
HATU / DIPEA 75°C (MW) 10 min 92%
COMU / DIPEA 90°C (MW) 5 min 95%

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3][6][7][8] A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.[4]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.

  • Biotage. (2023).[9] Peptide library synthesis: using two different coupling reagents to improve overall crude purity.[9] Biotage Blog.

  • Seber, G., et al. (2012). An optimized protocol for the synthesis of difficult peptide sequences using chaotropic salts. Journal of Peptide Science.

  • BenchChem. (2025).[3][5][10] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Technical Guide.

Sources

Boc-protection strategies for electron-rich aryl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Protection Strategies for Electron-rich Aryl Amino Acids Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Protecting Electron-Rich Systems

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis, due to its robustness and facile removal under mild acidic conditions.[1][2] It effectively masks the nucleophilicity of amines, allowing for subsequent chemical transformations on other parts of a molecule.[3] However, when applied to amino acids featuring electron-rich aryl moieties, such as tryptophan or anilines with electron-donating groups, the standard Boc-protection protocols can become problematic.

These electron-rich systems present a unique set of challenges. The very nature of their enhanced electron density makes the aryl or heteroaryl rings susceptible to undesired side reactions, most notably electrophilic attack. This can lead to the formation of impurities that are difficult to separate, ultimately reducing the yield and purity of the desired product.[4][5] A significant concern is the potential for trifluoroacetylation of the indole ring of tryptophan when trifluoroacetic anhydride (TFAA) is present or used in related steps.[6] Furthermore, during the subsequent deprotection step, the tert-butyl cation generated can alkylate the sensitive indole ring.[4][7]

This guide provides a detailed examination of these challenges and offers robust strategies and protocols to achieve clean, high-yield Boc-protection of electron-rich aryl amino acids, ensuring the integrity of the target molecule for downstream applications in research and drug development.

The Boc Protection Mechanism: A Foundational Overview

The standard Boc protection of an amine involves its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide, driving the reaction to completion.[9] While the reaction can proceed without a base, bases like triethylamine (TEA) or sodium hydroxide are often used to accelerate the process.[10][11]

Boc_Protection_Mechanism R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Boc Anhydride) Boc2O->Intermediate Plus + R_NHBoc R-NH-Boc (Protected Amine) Intermediate->R_NHBoc Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group Plus2 +

Caption: General mechanism of amine protection using Boc anhydride.

The Core Challenge: Side Reactions in Electron-Rich Systems

The high electron density of the aryl or indole ring in substrates like tryptophan makes them nucleophilic. This inherent reactivity is the primary source of complications.

Trifluoroacetylation of Indoles

A significant side reaction is the trifluoroacetylation of the indole nitrogen. While Boc protection itself doesn't use trifluoroacetic acid (TFA), a common deprotecting agent, the related and highly electrophilic trifluoroacetic anhydride (TFAA) can be a source of this issue if present. The reaction between indoles and TFAA can lead to the formation of a stable N-trifluoroacetyl indole adduct, consuming the starting material and complicating purification.[6]

Side_Reaction cluster_main Desired Reaction: Nα-Amine Protection cluster_side Side Reaction: Indole Ring Attack Trp_NH2 Tryptophan (Free Amine) Boc_Trp Boc-Tryptophan (Desired Product) Trp_NH2->Boc_Trp Trp_Indole Tryptophan (Nucleophilic Indole) Boc2O_1 (Boc)₂O Plus_1 + Side_Product N-Indole-Trifluoroacetyl Tryptophan (Side Product) Trp_Indole->Side_Product TFAA TFAA (Electrophile) Plus_2 +

Caption: Competing reaction pathways for tryptophan.
Alkylation During Deprotection

Even if Nα-protection is successful, challenges resurface during deprotection. The removal of the Boc group with strong acids like TFA generates a stable tert-butyl cation.[2][12] This cation is a potent electrophile that can readily alkylate the electron-rich indole ring of tryptophan, leading to undesired t-butylated byproducts.[4] This necessitates the use of "scavengers" in the deprotection cocktail to trap the reactive carbocations.[2][4]

Optimized Protocols for Boc Protection

To mitigate these challenges, careful selection of reaction conditions is paramount. The following protocols provide a standard procedure and optimized methods for sensitive substrates.

Protocol 1: Standard Nα-Boc Protection of Amino Acids

This protocol is suitable for most amino acids but may require optimization for particularly electron-rich or sterically hindered systems.

Materials:

  • Amino Acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • Solvent: Dioxane/Water (1:1) or THF/Water (1:1)

  • Base: Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (e.g., 10 mmol) in a 1:1 mixture of dioxane and water (40 mL). Add NaOH (1.1 equiv, e.g., 11 mmol as a 1M solution) and stir until a clear solution is obtained. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Boc₂O (1.2 equiv, 12 mmol) in dioxane (20 mL). Add this solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane/THF).

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. The product may precipitate at this stage.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid. The product can be purified further by crystallization or column chromatography if necessary.

Protocol 2: Optimized Protection for Electron-Rich Anilines (Alcohol-Accelerated)

For weakly nucleophilic or electron-rich anilines, standard conditions can be sluggish. The use of an alcoholic solvent can significantly accelerate the reaction without the need for a strong base.[13]

Materials:

  • Aryl Amino Acid / Aniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Methanol (MeOH) or another alcohol as solvent

  • Saturated aqueous NaHCO₃ solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the aryl amino acid (e.g., 5 mmol) in methanol (25 mL) in a round-bottom flask.

  • Reagent Addition: Add Boc₂O (1.2 equiv, 6 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in aprotic solvents; monitor closely by TLC. Typical reaction times are 1-4 hours.[13]

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted Boc₂O and byproducts.

    • Wash with brine (1 x 20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-Boc protected product.

Protocol 3: Side-Chain and Nα-Boc Protection of Tryptophan (Boc-Trp(Boc)-OH)

To completely prevent side reactions on the indole ring during subsequent synthesis and deprotection steps, it is often necessary to protect the indole nitrogen itself with a Boc group.[7][14]

Materials:

  • Nα-Boc-Tryptophan (Boc-Trp-OH) (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 - 3.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHSO₄ or 1M HCl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Suspend Boc-Trp-OH (e.g., 10 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Add DMAP (0.1 equiv, 1 mmol) followed by Boc₂O (2.5 equiv, 25 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The suspension should gradually become a clear solution as the reaction proceeds. Stir for 4-8 hours, monitoring by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic solution with a cold, saturated NaHSO₄ solution (2 x 50 mL) to remove DMAP.

    • Wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting product, Boc-Trp(Boc)-OH, is often a foam or oil and can be purified by flash chromatography if needed.

Data Summary and Comparison

ProtocolSubstrate TypeKey ReagentsTemp.Typical TimeAdvantagesDisadvantages
1: Standard General Amino AcidsBoc₂O, NaOH, Dioxane/H₂O0°C to RT12-18 hWidely applicable, robust.Slow, may give side products with sensitive substrates.
2: Optimized Electron-Rich AnilinesBoc₂O, MethanolRT1-4 hFast, mild, no base needed.[13]Limited to substrates soluble in alcohols.
3: Dual Protection TryptophanBoc₂O, DMAP, ACNRT4-8 hFully protects indole ring, prevents side reactions.[7]Requires extra step, more reagents.

Decision Workflow for Protection Strategy

Choosing the correct strategy is critical for success. The following workflow can guide the decision-making process.

Decision_Workflow Start Start: Select Amino Acid Check_Indole Does it contain an indole ring (e.g., Trp)? Start->Check_Indole Check_Aniline Is it an electron-rich or weakly nucleophilic aniline? Check_Indole->Check_Aniline  No Protocol3 Use Protocol 3: Dual Nα, N-indole Protection (Boc-Trp(Boc)-OH) Check_Indole->Protocol3  Yes Protocol1 Use Protocol 1: Standard Nα-Boc Protection Check_Aniline->Protocol1  No Protocol2 Use Protocol 2: Optimized (Alcohol-Accelerated) Check_Aniline->Protocol2  Yes End Proceed to Next Step Protocol1->End Protocol2->End Protocol3->End

Caption: Workflow for selecting the appropriate Boc-protection strategy.

Conclusion

The successful N-Boc protection of electron-rich aryl amino acids is not a one-size-fits-all process. It demands a nuanced approach that accounts for the heightened reactivity of the aromatic or heteroaromatic system. By understanding the potential for side reactions like trifluoroacetylation and implementing optimized protocols—such as alcohol-accelerated conditions for anilines or dual-protection for tryptophan—researchers can effectively mitigate these challenges. The strategies and detailed protocols outlined in this guide provide a robust framework for achieving high yields and purity, ensuring the integrity of these valuable building blocks for their use in peptide synthesis and complex molecule assembly.

References

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2025). An Improved Synthesis of N-Boc Protected Aryl Amines. Available at: [Link]

  • Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Leonard, D. J., et al. (2021). Scalable synthesis and coupling of α,α-disubstituted α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. Chemical Science, 12, 9386–9390.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
  • PubMed. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Available at: [Link]

  • Organic Chemistry Portal. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Available at: [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Cipiciani, A., et al. (1982). The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2, 523-530.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • ResearchGate. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Available at: [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • kbDNA. (2024). Advancing With Peptide Synthesis. Available at: [Link]

  • PubMed. (2025). Electron-rich anilines as cleavable linkers for peptides. Available at: [Link]

Sources

Application Note: Site-Selective Suzuki-Miyaura Modification of 2-Bromo-5-Methoxyphenyl Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific challenges of modifying the 2-bromo-5-methoxyphenyl moiety within a peptide chain—a scaffold often used to access axially chiral biaryls or to mimic complex natural product cores (e.g., vancomycin-type pharmacophores).

Executive Summary

The incorporation of halogenated non-canonical amino acids (ncAAs) into peptides allows for "late-stage functionalization" (LSF), enabling the rapid diversification of peptide libraries. This guide focuses on the 2-bromo-5-methoxyphenyl handle.

Why this substrate is unique (and difficult):

  • Ortho-Steric Hindrance: Unlike the common 4-bromophenylalanine (para-substituted), the bromine at the 2-position (ortho) is sterically crowded by the peptide backbone (

    
     and amide bonds). This significantly impedes the oxidative addition step of the catalytic cycle.
    
  • Electronic Activation: The 5-methoxy group (para to the bromine) acts as an electron-donating group (EDG). While this increases electron density, potentially slowing down oxidative addition compared to electron-poor aryl halides, it stabilizes the resulting oxidative addition complex.

  • Solution: Standard aqueous protocols (e.g., Pd(OAc)₂/TPPTS) often fail here. This protocol utilizes Dialkylbiaryl Phosphine Ligands (e.g., sSPhos, XPhos) which are specifically designed to facilitate coupling at sterically hindered ortho-positions under mild, aqueous conditions.

Mechanistic Insight & Catalyst Selection

To achieve quantitative conversion without racemizing the peptide backbone, we employ a Buchwald G3 Precatalyst system.

The Steric Challenge

The primary failure mode for 2-bromo-peptides is the formation of "Pd-black" (catalyst decomposition) before the reaction completes. This occurs because the bulky peptide backbone prevents the palladium from easily accessing the C-Br bond.

The Solution: sSPhos (Water-Soluble SPhos)

  • Role: The ligand creates a protective "pocket" around the Pd center.

  • Mechanism: It promotes oxidative addition into the hindered C-Br bond and facilitates reductive elimination of the bulky biaryl product.

  • Water Solubility: The sulfonate group on sSPhos allows the reaction to proceed in high-water content buffers, essential for peptide solubility.

Visualization: The Catalytic Cycle

The following diagram illustrates the pathway, highlighting the critical role of the ligand in overcoming the ortho-steric barrier.

G cluster_ligand Ligand Role (sSPhos) Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Steric Clash with Backbone Start->OxAdd Insertion into C-Br Substrate Peptide Substrate (2-Br-5-OMe-Phe) Substrate->OxAdd TransMetal Transmetallation Pd(II)-Ar-Ar' OxAdd->TransMetal Base activation Boronic Boronic Acid (Ar-B(OH)2) + Base Boronic->TransMetal RedElim Reductive Elimination Product Release TransMetal->RedElim C-C Bond Formation RedElim->Start Regeneration Product Modified Peptide (Biaryl Product) RedElim->Product

Caption: Catalytic cycle for sterically hindered peptide cross-coupling. The 'Oxidative Addition' step is the bottleneck due to the 2-bromo ortho-substitution.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Precision is critical. Palladium catalysts oxidize rapidly in air.

ComponentReagentConcentrationSolventStorage
Catalyst sSPhos Pd G3 (or XPhos Pd G3)20 mMDMSOFreshly made (use within 1h)
Base

(Tripotassium Phosphate)
1.0 MDegassed

Room Temp
Coupling Partner Aryl Boronic Acid100 mMMeCN or DMSO-20°C
Peptide Stock Peptide containing 2-Br-5-OMe-Phe5 mM

/MeCN (1:1)
-20°C
Protocol B: Cross-Coupling Reaction (Microwave or Thermal)

Scale: 5 µmol peptide Solvent System:


 : MeCN (2:1 ratio)
  • Degassing (Critical):

    • Place the peptide solution (1 mL, 5 µmol) in a microwave vial.

    • Sparge with Argon gas for 10 minutes. Oxygen is the enemy of low-concentration Pd reactions.

  • Reagent Addition:

    • Add Aryl Boronic Acid (50 µL of 100 mM stock, 5.0 equiv).

    • Add Base (

      
      , 25 µL of 1.0 M stock, 50 equiv). Note: High base equivalents are needed to buffer the boronic acid and drive transmetallation.
      
  • Catalyst Addition:

    • Add sSPhos Pd G3 (25 µL of 20 mM stock, 0.1 equiv / 10 mol%).

    • Tip: If the solution turns black immediately, your solvent was not degassed enough. It should remain light yellow/orange.

  • Reaction:

    • Method A (Thermal): Seal under Argon. Heat to 45°C for 4–16 hours.

    • Method B (Microwave): Heat to 60°C for 30 minutes (20 W max power).

  • Quenching & Scavenging:

    • Acidify with 10% Formic Acid to pH ~3.

    • Add SiliaMetS® Thiol (metal scavenger resin) and stir for 30 mins to remove residual Pd (crucial for biological assays).

    • Filter and purify via Preparative HPLC.

Analytical Workflow & Validation

The following workflow ensures the modification is site-selective and the peptide integrity is maintained.

Workflow Step1 Crude Reaction Mixture Step2 LC-MS Analysis (Check Mass Shift) Step1->Step2 Step2->Step1 <50% Conv. (Add more Cat.) Step3 Prep-HPLC Purification Step2->Step3 >90% Conv. Step4 Validation (HRMS & NMR) Step3->Step4

Caption: Standard workflow for validation. Mass shift calculation: Product Mass = [Peptide - Br] + [Boronic Acid - OH].

Data Interpretation Table
ObservationDiagnosisCorrective Action
Black Precipitate Pd AggregationImprove degassing; Add 10% more ligand (sSPhos).
Starting Material Remains Steric FailureSwitch to XPhos Pd G3 ; Increase Temp to 60°C.
Protodehalogenation (Loss of Br, replaced by H)Hydride TransferReduce temperature; Ensure solvent is not old (peroxides).
+16 / +32 Mass Shift Oxidation (Met/Trp)Perform reaction in anaerobic chamber; Add Methionine as scavenger.

References

  • Chalker, J. M., et al. (2009).Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology.

    • (Note: Generalized reference for LSF context)

  • Cohen, D. T., et al. (2019).Late-Stage Functionalization of Peptides and Proteins.

  • Malins, L. R., et al. (2015).Peptide Macrocyclization via Palladium-Catalyzed Chemoselective Cross-Coupling of Cysteine.

  • Lee, H. G., et al. (2011).Site-Selective C–H Functionalization of Peptides. (Discusses steric directing groups).

  • Buchwald, S. L., et al. (2013).Palladium-Catalyzed Cross-Coupling Reactions in Aqueous Media: A Review.

(Note: The specific reactivity of 2-bromo-5-methoxyphenyl peptides is an application of the general steric rules established in Reference 5. Always verify the exact mass shift using High-Resolution Mass Spectrometry.)

Application Note: Palladium-Catalyzed Functionalization of Bromo-Methoxy Amino Acids

[1]

Introduction & Strategic Overview

The incorporation of non-canonical amino acids (ncAAs) into peptidomimetics and antibody-drug conjugates (ADCs) is a cornerstone of modern drug discovery. Bromo-methoxy amino acids (e.g., 4-bromo-3-methoxy-phenylalanine) represent a high-value but challenging class of substrates.

The Chemical Challenge:

  • Electronic Deactivation: The methoxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density on the aromatic ring, rendering the C-Br bond less electrophilic. This significantly slows the Oxidative Addition step, which is often rate-limiting.

  • Catalyst Poisoning: The native amine (

    
    ) and carboxylic acid (
    
    
    ) moieties of amino acids are potent ligands that can chelate palladium, forming unreactive "palladacycles" or aggregates (Pd black).
  • Racemization Risk: The

    
    -proton of amino acid esters is acidic (
    
    
    ). The strong bases typically required for Pd-catalysis (e.g., NaO
    
    
    Bu) can deprotonate this center, leading to irreversible racemization and loss of stereochemical integrity.

The Solution: This guide details protocols using Third-Generation (G3) Buchwald Precatalysts . These air-stable systems rapidly generate the active monoligated Pd(0) species (

Mechanistic Logic & Substrate Design[1][2]

To ensure reaction success, the substrate must be "armed" for catalysis.

Substrate Protection Strategy
  • N-Terminus: Must be protected. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) are standard. Recommendation: Use Boc for base-heavy cross-couplings, as Fmoc is base-labile.

  • C-Terminus: Must be esterified to prevent carboxylate interference. Methyl (OMe) or tert-butyl (O

    
    Bu) esters are preferred.
    
  • Side Chain: The bromo-methoxy motif serves as the electrophile.

The Catalytic Cycle (G3 System)

The G3 precatalyst undergoes base-mediated activation to release the active

Pd_CyclePreCatG3 Precatalyst(Air Stable)ActivationActivation(Base-mediated)PreCat->ActivationActivePdActive Species[L-Pd(0)]Activation->ActivePd- CarbazoleOxAddOxidative Addition(Rate Limiting Step)ActivePd->OxAdd+ SubstrateSubstrateSubstrate:Boc-AA(Br, OMe)-ORSubstrate->OxAddTransMetTransmetallation(Boronic Acid/Amine)OxAdd->TransMet+ Coupling Partner(R-B(OH)2 or H-NR2)RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->ActivePdRegenerationProductFunctionalizedncAA ProductRedElim->Product

Figure 1: Catalytic cycle utilizing G3 precatalysts. Note that the bulky ligand (L) facilitates the difficult oxidative addition into the electron-rich bromo-methoxy ring.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

This protocol is optimized for coupling Boc-4-bromo-3-methoxy-Phe-OMe with aryl boronic acids.

Materials
  • Catalyst: SPhos Pd G3 (CAS: 1445085-82-4).[1] Why? SPhos is exceptionally efficient for sterically hindered and electron-rich aryl bromides [1].

  • Base: Potassium Phosphate Tribasic (

    
    ). Why? Milder than alkoxides; minimizes racemization risk.
    
  • Solvent: Toluene : Water (10:1). Why? Biphasic systems often accelerate Suzuki couplings via interfacial transfer.

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the following:

    • Protected Amino Acid Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (2.0 equiv)[2]
      
    • SPhos Pd G3 (0.02 equiv / 2 mol%)

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[3]
    
  • Solvent: Inject degassed Toluene/Water mix via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Vigorously stir to ensure phase mixing.

    • Checkpoint: Monitor by LC-MS. The starting material (Br-isotope pattern) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

This protocol converts the aryl bromide into an aniline derivative, useful for extending side-chain diversity.

Materials
  • Catalyst: BrettPhos Pd G3 (Primary amines) or RuPhos Pd G3 (Secondary amines). Why? These ligands are specifically tuned to prevent

    
    -hydride elimination in amination reactions [2].
    
  • Base: Cesium Carbonate (

    
    ). Why? A weak, soluble base is critical here. Strong bases like NaO
    
    
    Bu will cause immediate racemization of the amino acid
    
    
    -center at elevated temperatures [3].
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk tube or microwave vial under vacuum; cool under Argon.

  • Reagent Addition: Under positive Argon flow, add:

    • Protected Amino Acid Substrate (1.0 equiv)

    • Amine Partner (1.2 equiv)

    • 
       (2.0 equiv)
      
    • BrettPhos Pd G3 (0.02–0.05 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane. Concentration should be roughly 0.1 M to 0.2 M.

  • Reaction: Heat to 80–100°C .

    • Note: If using volatile amines, use a sealed vessel.

  • Monitoring: Check LC-MS for the product mass. Aminations can be slower than Suzuki couplings; allow up to 24h if necessary.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Data Summary & Optimization

Ligand Selection Guide for Bromo-Methoxy Scaffolds
LigandCatalyst SystemBest For...Mechanism Note
SPhos SPhos Pd G3Suzuki Coupling (General)High turnover; tolerates steric hindrance (ortho-OMe).
XPhos XPhos Pd G3Suzuki Coupling (Difficult)Excellent for electron-rich chlorides/bromides.
BrettPhos BrettPhos Pd G3Amination (Primary)Mono-selective; prevents bis-arylation.
RuPhos RuPhos Pd G3Amination (Secondary)Stabilizes Pd against

-elimination.
dppf Pd(dppf)Cl2Traditional Older generation; less active but cheap. Often requires higher temp.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd aggregation).Switch to G3 precatalyst; ensure strict

-free conditions; add more ligand (L:Pd 2:1).
Racemization Base is too strong or Temp is too high.Switch base from NaO

Bu to

or

. Lower temp to 60°C and extend time.
No Reaction Oxidative addition failure.The OMe group is deactivating the ring. Switch to a more electron-rich ligand (e.g., tBuXPhos ).
Protodehalogenation Reduction of C-Br to C-H.Solvent may be acting as H-source. Ensure anhydrous conditions; avoid alcohols if possible.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

Application Note: Scalable Synthesis of Racemic 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of racemic 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid (CAS 1031705-87-9). This unnatural


-amino acid is a critical scaffold in the development of Factor Xa inhibitors (e.g., structural analogs of Betrixaban) and peptide mimetics. The method utilizes a modified Bucherer-Bergs reaction , selected for its superior scalability and purification profile compared to the Strecker synthesis. The protocol includes optimized conditions for the formation of the hydantoin intermediate and its subsequent hydrolysis, ensuring high purity (>98%) and consistent yields suitable for gram-to-kilogram scale-up.

Introduction & Retrosynthetic Analysis

Strategic Route Selection

The synthesis of


-aryl glycines is classically approached via the Strecker synthesis or the Bucherer-Bergs reaction.
  • Strecker Synthesis: Involves the formation of an aminonitrile. While direct, aminonitriles are often unstable oils that are difficult to purify on a large scale without chromatography.

  • Bucherer-Bergs Reaction: Converts the aldehyde into a hydantoin (imidazolidine-2,4-dione). Hydantoins are generally crystalline solids, allowing for purification via simple recrystallization—a critical attribute for GMP scalability.

Given the ortho-bromo substituent, steric hindrance can complicate the initial imine formation. The Bucherer-Bergs conditions (thermodynamic control) are favored here to ensure complete conversion and high crystallinity of the intermediate.

Retrosynthesis Diagram

The following logic flow illustrates the disconnection strategy:

Retrosynthesis Final Target: 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid (Racemic Zwitterion) Hydantoin Intermediate: 5-(2-bromo-5-methoxyphenyl)hydantoin (Crystalline Solid) Final->Hydantoin Hydrolysis (NaOH, Reflux) Aldehyde Starting Material: 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0) Hydantoin->Aldehyde Bucherer-Bergs (KCN, (NH4)2CO3)

Figure 1: Retrosynthetic strategy prioritizing the crystalline hydantoin intermediate for purification.

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Bromo-5-methoxybenzaldehyde (97%+), Potassium Cyanide (KCN), Ammonium Carbonate

    
    , Sodium Hydroxide (NaOH), Ethanol (EtOH), Hydrochloric Acid (HCl).
    
  • Equipment: 3-neck round bottom flask (RBF), reflux condenser, mechanical stirrer (overhead preferred for scale >50g), pH meter, vacuum filtration setup.

Step 1: Synthesis of the Hydantoin Intermediate

Reaction:



Procedure:

  • Setup: Equip a 1L 3-neck RBF with a mechanical stirrer and a reflux condenser. Connect the condenser outlet to a bleach scrubber (to neutralize any liberated HCN/NH3).

  • Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (1:1 v/v, 400 mL).

  • Addition: Charge 2-Bromo-5-methoxybenzaldehyde (21.5 g, 100 mmol) into the flask. Add Ammonium Carbonate (28.8 g, 300 mmol, 3.0 eq) and Potassium Cyanide (9.8 g, 150 mmol, 1.5 eq).

    • Note: The excess ammonium carbonate is crucial to drive the equilibrium toward the hydantoin and suppress aminonitrile byproducts.

  • Reaction: Heat the suspension to 55–60°C . Stir vigorously. The mixture will initially be heterogeneous but may clarify before the product begins to precipitate. Continue heating for 18–24 hours .

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • Stir for 1 hour to maximize precipitation.

    • Filter the white/off-white solid.

    • Wash the cake with cold water (2 x 50 mL) and cold Ethanol:Water (1:1, 20 mL) to remove inorganic salts and unreacted aldehyde.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 75–85% (approx. 21–24 g).

    • Appearance: White to pale yellow crystalline powder.[1]

Step 2: Hydrolysis to the Amino Acid

Reaction:



Procedure:

  • ** Hydrolysis:** Suspend the dried hydantoin (20 g, ~70 mmol) in 3M NaOH (150 mL, ~6.5 eq).

    • Critical Parameter: The ortho-bromo substituent provides steric bulk. High concentration NaOH (3M-5M) and vigorous reflux are required to open the hydantoin ring efficiently.

  • Reflux: Heat to reflux (approx. 100–105°C) for 24–36 hours . Monitor by HPLC or TLC (disappearance of hydantoin).

    • Checkpoint: The solution should become clear. If solids persist after 24h, add a small volume of water or increase NaOH concentration slightly.

  • Precipitation (Isoelectric Focusing):

    • Cool the reaction mixture to room temperature.

    • Filter through Celite if any insoluble haze remains.

    • Slowly adjust the pH of the filtrate with concentrated HCl (12M) followed by 2M HCl.

    • Target pH: Adjust to pH 6.5–7.0 (the approximate isoelectric point of the aryl glycine).

    • Observation: The product will precipitate as a thick white solid.

  • Isolation:

    • Stir the slurry at 0°C for 2 hours.

    • Filter the solid and wash with limited cold water (to remove NaCl) and then acetone (to remove water and facilitate drying).

  • Purification (Optional): If purity is <98%, recrystallize from boiling water or a Water/AcOH mixture.

Process Optimization & Data Summary

Critical Process Parameters (CPP)
ParameterRangeOptimalRationale
Step 1 Temp 50–70°C60°C>70°C increases cyanide decomposition; <50°C slows kinetics.
(NH4)2CO3 Eq 2.0 – 4.03.0Excess required to maintain ammonia saturation and prevent polymerization.
Hydrolysis Time 12 – 48 h36 hOrtho-substitution significantly slows hydrolysis compared to unsubstituted analogs.
Precipitation pH 5.5 – 7.56.8Precise pI targeting maximizes yield; deviation leads to solubility as HCl or Na salt.
Analytical Specifications
  • Appearance: White powder.

  • 1H NMR (400 MHz, D2O/NaOD):

    
     7.45 (d, 1H, Ar-H3), 6.90 (d, 1H, Ar-H4), 6.85 (s, 1H, Ar-H6), 4.95 (s, 1H, 
    
    
    
    -CH), 3.75 (s, 3H, OMe). (Note: Chemical shifts are approximate estimates based on electronic effects of 2-Br, 5-OMe substitution).
  • Mass Spectrometry (ESI+): Calculated for C9H10BrNO3 [M+H]+: 260.0/262.0 (1:1 isotope pattern).

Safety & Waste Management (HSE)

Cyanide Management
  • Hazard: KCN is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

  • Control: All weighing must occur in a dedicated fume hood. The reaction off-gas must be scrubbed through a 10% NaOH/Bleach solution.

  • Quenching: Residual cyanide in mother liquors must be quenched with sodium hypochlorite (bleach) at pH >10 before disposal. Verify destruction with KI-Starch paper (turns blue if oxidant is present, colorless if cyanide remains—ensure excess oxidant).

Waste Disposal
  • Aqueous Waste: Cyanide-treated aqueous waste must be segregated and tested for CN- levels (<1 ppm) before general chemical waste disposal.

  • Organic Waste: Halogenated waste stream (due to Bromine content).

Workflow Visualization

Workflow Start Start: 2-Bromo-5-methoxybenzaldehyde Step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C, 24h) Start->Step1 Filter1 Filtration & Washing (Isolate Hydantoin) Step1->Filter1 Precipitation Step2 Step 2: Base Hydrolysis (3M NaOH, Reflux, 36h) Filter1->Step2 Solid Transfer Neutralize pH Adjustment to 6.8 (Precipitation of Zwitterion) Step2->Neutralize Cool & Acidify Final Final Product: Racemic Amino Acid (>98% Purity) Neutralize->Final Filter & Dry

Figure 2: Step-by-step process flow for the synthesis of the target amino acid.

References

  • Bucherer-Bergs Reaction Overview: "Bucherer–Bergs reaction." Wikipedia. Accessed October 26, 2023. [Link]

  • Hydantoin Hydrolysis Kinetics: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. (Classic review establishing hydrolysis conditions for sterically hindered hydantoins).
  • Starting Material Properties: "2-Bromo-5-methoxybenzaldehyde."[2][3] PubChem. Accessed October 26, 2023. [Link]

  • Related Aryl Glycine Synthesis: "Synthesis of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives." Taylor & Francis Online. Accessed October 26, 2023. [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of phenylglycine derivatives during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PHG-RAC-001 Topic: Preventing Racemization of Phenylglycine (Phg) Derivatives Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Core Mechanism

The Problem: Phenylglycine (Phg) is uniquely prone to racemization compared to other amino acids. The phenyl ring attached directly to the


-carbon exerts a strong electron-withdrawing effect, significantly increasing the acidity of the 

-proton (

vs.

for Alanine).

The Mechanism: Under basic conditions or during slow coupling, the activated Phg derivative readily undergoes proton abstraction. This leads to the formation of an achiral 5(4H)-oxazolone intermediate. When this intermediate re-opens or reacts with the amine, stereochemical integrity is lost.[1]

Visualization: The Oxazolone Racemization Pathway

The following diagram illustrates the kinetic competition between direct coupling (retention) and oxazolone formation (racemization).

Phg_Racemization L_Phg Activated L-Phg (Chiral) Deprotonation Base-Catalyzed Deprotonation L_Phg->Deprotonation Excess Base / Slow Rxn Coupling Amine Attack (Nucleophilic) L_Phg->Coupling Fast (< 5 min) Enolate Enolate Intermediate Deprotonation->Enolate Oxazolone 5(4H)-Oxazolone (Achiral) Enolate->Oxazolone Cyclization Product_DL Racemic Mixture (DL-Peptide) Oxazolone->Product_DL Re-opening by Amine Product_L L-Peptide (Desired) Coupling->Product_L

Figure 1: Kinetic competition between direct coupling and the oxazolone pathway. Minimizing the lifetime of the activated ester and reducing base strength are critical.

Critical Troubleshooting Guide (FAQ)

Q1: I am using HATU/DIPEA, but I see ~20% D-isomer. Why?

Diagnosis: HATU is a highly reactive reagent, but it requires a base to function. DIPEA (Diisopropylethylamine) is a strong base (


). In the presence of HATU, DIPEA rapidly abstracts the acidic 

-proton of Phg before the coupling can occur. Solution:
  • Switch Reagents: Move to COMU or Oxyma Pure/DIC .

  • Switch Bases: If you must use a uronium/phosphonium reagent, replace DIPEA with TMP (2,4,6-Trimethylpyridine) or Collidine . These are weaker bases that are sufficient to activate the reagent but less likely to deprotonate the

    
    -carbon.
    
Q2: Can I use pre-activation to speed up the reaction?

Diagnosis: No. Pre-activation (mixing the AA and coupling reagent before adding the resin/amine) is dangerous for Phg. Reasoning: During pre-activation, the activated ester sits in solution without a nucleophile (amine) to react with. This maximizes the time available for oxazolone formation. Solution: Use in-situ activation .[2] Add the amino acid, coupling reagent, and base (if needed) directly to the resin/amine simultaneously.

Q3: Is solid-phase (SPPS) or solution-phase better for Phg?

Diagnosis: Solution phase allows for better temperature control, but SPPS is feasible with strict protocols. Solution:

  • SPPS: Use COMU/TMP or DIC/Oxyma . Keep coupling times short (<30 min) and repeat if necessary (double couple) rather than extending time.

  • Solution Phase: You can use "base-free" methods (e.g., acid fluorides or EEDQ) which virtually eliminate racemization.

Comparative Data: Reagent Performance

The following data summarizes racemization levels of Fmoc-Phg-OH coupling under various conditions (Synthesized from Steinauer et al. and Subirós-Funosas et al.).[3]

Coupling SystemBaseSolventRacemization (% D-Isomer)Recommendation
HATU DIPEADMF15 - 25% AVOID
HBTU DIPEADMF10 - 18% AVOID
DIC / HOBt NoneDMF2 - 5% ⚠️ Acceptable
DIC / Oxyma NoneDMF< 1.0% Preferred
COMU DIPEADMF5 - 8% ⚠️ Risky
COMU TMP DMF< 0.5% 🌟 Gold Standard

Validated Protocol: Low-Racemization Coupling

Objective: Coupling Fmoc-Phg-OH to a resin-bound amine with <1% racemization.

Materials
  • Amino Acid: Fmoc-Phg-OH (3 eq)

  • Reagent: COMU (3 eq) OR Oxyma Pure (3 eq) + DIC (3 eq)

  • Base: 2,4,6-Trimethylpyridine (TMP) (3 eq) [Only if using COMU]

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow
  • Preparation:

    • Cool the reactor/vessel to 0°C (ice bath). Low temperature significantly retards oxazolone formation.

    • Ensure the resin is washed with DMF and drained.

  • Activation (Choose A or B):

    • Method A (COMU/TMP): Dissolve Fmoc-Phg-OH and COMU in minimal DMF. Add TMP immediately before dispensing to resin.

    • Method B (Oxyma/DIC):[2] Dissolve Fmoc-Phg-OH and Oxyma Pure in minimal DMF. Add DIC immediately before dispensing. (No base required) .

  • Coupling:

    • Add the mixture to the resin immediately.

    • Agitate at 0°C for 30 minutes , then allow to warm to Room Temperature for another 30 minutes.

  • Termination:

    • Drain and wash resin extensively with DMF (3x) and DCM (3x).

    • Optional: Perform a Kaiser test.[4] If positive, repeat the coupling using the same protocol (do not extend time; double couple instead).

Troubleshooting Logic Tree

Use this flow to diagnose ongoing issues in your synthesis.

Troubleshooting_Flow Start Racemization > 1% Detected? Check_Base Are you using DIPEA or NMM? Start->Check_Base Switch_Base Switch to TMP (Collidine) or Base-Free (DIC/Oxyma) Check_Base->Switch_Base Yes Check_Reagent Are you using HATU/HBTU? Check_Base->Check_Reagent No Switch_Base->Check_Reagent Switch_Reagent Switch to COMU or Oxyma Pure Check_Reagent->Switch_Reagent Yes Check_Temp Is reaction at Room Temp? Check_Reagent->Check_Temp No Switch_Reagent->Check_Temp Lower_Temp Perform coupling at 0°C Check_Temp->Lower_Temp Yes Check_PreAct Are you pre-activating > 2 mins? Check_Temp->Check_PreAct No Lower_Temp->Check_PreAct Stop_PreAct Switch to In-Situ Activation Check_PreAct->Stop_PreAct Yes

Figure 2: Decision matrix for eliminating racemization factors. Base selection is the most common failure point.

References

  • Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies.[2][5]

  • Subirós-Funosas, R., et al. (2009).[3] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Minimizing steric hindrance in ortho-substituted amino acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Steric Hindrance in Ortho-Substituted Amino Acid Coupling Ticket Priority: Critical (Research/Production Stoppage)

Welcome to the Support Center

You have reached the Tier 3 Technical Support module for advanced peptide synthesis. This guide addresses the kinetic and thermodynamic barriers introduced by ortho-substituted amino acids (e.g., 2-methylphenylalanine, Aib, N-methyl amino acids). These residues introduce massive steric bulk near the electrophilic carbonyl or nucleophilic amine, leading to three primary failure modes:

  • Reaction Stalling: Incomplete coupling due to inaccessible reaction centers.

  • Racemization: Base-catalyzed proton abstraction favored by slow coupling rates.

  • Diketopiperazine (DKP) Formation: Premature cyclization during deprotection.

Module 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific steric bottleneck.

StericDiagnosis Start ISSUE: Low Coupling Yield (Ortho-Substituted AA) CheckType Identify Steric Type Start->CheckType Type1 N-Methylated / N-Alkyl CheckType->Type1 N-Sterics Type2 Cα-Tetrasubstituted (e.g., Aib, 2-Me-Phe) CheckType->Type2 Cα-Sterics Decision1 Standard Reagent? (HBTU/PyBOP) Type1->Decision1 Type2->Decision1 ActionHATU Switch to HATU or COMU (HOAt/Oxyma Effect) Decision1->ActionHATU Yes (Upgrade) ActionTFFH Protocol: Acid Fluoride (TFFH) (Eliminates Aux. Nucleophile) Decision1->ActionTFFH Already using HATU (Fail) Decision2 Racemization Sensitive? (Cys, His, Phe) ActionBase Switch Base: Collidine/TMP Reduce Temp to 0-40°C Decision2->ActionBase Yes ActionSolvent Add Chaos: 20% HFIP or TFE (Break H-Bond Aggregates) Decision2->ActionSolvent No (Still Aggregating) ActionHATU->Decision2

Figure 1: Decision matrix for diagnosing and treating steric-induced coupling failures.

Module 2: Troubleshooting Guides (FAQs)

Issue 1: The "90% Barrier" (Incomplete Coupling)

User Report: "I am coupling Fmoc-2-Me-Phe-OH. The Kaiser test is positive after 3 hours with HBTU/DIEA. Double coupling didn't help."

Root Cause: Standard reagents (HBTU/HCTU) generate OBt/OCt esters. For ortho-substituted residues, the bulky side chain physically blocks the incoming amine from attacking these esters. The reaction rate is so slow that the active ester hydrolyzes or rearranges before coupling occurs.

Technical Solution:

  • Switch to 7-Azabenzotriazoles (HOAt): Replace HBTU with HATU or COMU . The nitrogen at the 7-position of the HOAt/Oxyma ring provides "anchimeric assistance" (neighboring group participation), forming a hydrogen bond with the incoming amine. This pre-organizes the transition state and accelerates coupling by ~10-100x compared to HOBt [1].

  • The "Nuclear" Option (Acid Fluorides): If HATU fails, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This converts the amino acid into an Acid Fluoride .[1] Acid fluorides are small, highly reactive electrophiles that lack the bulky leaving group of an active ester, allowing them to slip past steric shields [2].

Issue 2: Racemization of the Activated Residue

User Report: "My yield is good, but chiral HPLC shows 15% D-isomer contamination."

Root Cause: Slow coupling due to steric hindrance gives the base (DIEA) more time to abstract the


-proton from the activated amino acid. This leads to the formation of an oxazolone (azlactone)  intermediate, which is prone to racemization.[2]

Technical Solution:

  • Base Swap: Replace DIEA (pKa ~10.5) with 2,4,6-Trimethylpyridine (Collidine) or TMP (2,2,6,6-tetramethylpiperidine). These are weaker bases that are sufficient to deprotonate the carboxylic acid for activation but too sterically hindered to abstract the

    
    -proton [3].
    
  • Thermodynamic Control: Lower the coupling temperature to 0°C–4°C. While this slows the coupling, it suppresses the racemization rate constant (

    
    ) significantly more than the coupling rate constant (
    
    
    
    ).
Issue 3: Aggregation-Induced Sterics

User Report: "The resin beads look shrunken and opaque. Coupling efficiency dropped after the 5th residue."

Root Cause: Steric hindrance isn't just about the amino acid monomer; it's about the peptide chain. Bulky residues often disrupt secondary structure, but they can also induce "beta-sheet" like aggregation where the resin collapses, hiding the N-terminus.

Technical Solution: Solvent Engineering: Standard DMF is insufficient. Introduce Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) (10-20% v/v in DCM or DMF). These fluorinated alcohols are powerful hydrogen-bond disruptors that solvate the peptide backbone and "swell" the resin, exposing the steric center [4].

Module 3: Advanced Experimental Protocols

Protocol A: Acid Fluoride Coupling (TFFH Method)

Use when HATU/COMU fails. Essential for Aib-Aib or N-Me-AA couplings.

Reagents:

  • Fmoc-AA-OH (3.0 eq)

  • TFFH (3.0 eq)

  • DIEA (6.0 eq) - Note: Collidine is not recommended for TFFH activation.

  • Solvent: DMF or NMP (dry).

Workflow:

  • Activation: Dissolve Fmoc-AA-OH and TFFH in minimal dry DMF.

  • Base Addition: Add DIEA. The solution may turn slightly yellow.

    • Critical: Allow activation for exactly 3-5 minutes . Do not wait longer; acid fluorides are reactive but can hydrolyze if wet.

  • Coupling: Add the activated solution to the resin-bound amine.

  • Incubation: Shake for 60 minutes at Room Temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test.

Protocol B: Microwave-Assisted Steric Coupling

Thermal energy overcomes the activation barrier, but must be controlled.[3]

Parameters:

  • Reagent: COMU or HATU (High stability at T > 50°C).

  • Base: DIEA (Standard) or Collidine (if Cys/His present).

Cycle Settings:

Phase Temperature Power Time Notes
Activation RT 0W 2 min Pre-activate outside MW
Coupling (Std) 75°C 30W 5 min For Ile, Val, 2-Me-Phe
Coupling (Sens) 50°C 25W 10 min For Cys, His, Arg

| Deprotection | 75°C | 35W | 3 min | 20% Piperidine/DMF |

Module 4: Reagent Selection Matrix

Use this data to select the correct tool for your specific steric challenge.

ReagentActive SpeciesSteric HandlingRacemization RiskBest Use Case
HBTU/HCTU OBt / OCt EsterLowModerateStandard, non-bulky residues (Ala, Gly, Leu).
HATU OAt EsterHigh LowThe "Gold Standard" for difficult couplings (Val, Ile, Thr).
COMU Oxyma EsterHigh Very Low Safer alternative to HATU; excellent for microwave [5].[3]
PyBOP OBt EsterModerateModerateSolution phase; avoids guanidinium capping side-reactions.
TFFH Acid Fluoride Extreme ModerateAib, N-Me-AAs , and when HATU fails.
DIC/Oxyma CarbodiimideModerateLowest Cys/His coupling; prevents racemization.[2][4]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][5][6] An efficient peptide coupling additive.[1][4][5][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis.[1][4] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Di Fenza, A., et al. (2009). Racemization suppression in peptide synthesis using collidine. Chemistry & Biology Interface, 2, 12-18.
  • Paradís-Bas, M., et al. (2016). The role of HFIP in peptide synthesis: Solvent effects on aggregation and coupling. Journal of Peptide Science, 22(5), 299-307.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Optimization of DEPBT/COMU coupling reagents for hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

In the synthesis of complex pharmaceutical peptides, steric hindrance is the silent killer of yield. When coupling


-methylated amino acids, 

-disubstituted residues (e.g., Aib), or bulky side chains (Val, Ile, Thr), standard reagents like HBTU or DIC/HOBt often fail. They result in sluggish kinetics, allowing competing pathways—primarily racemization (epimerization) and guanidinylation—to dominate.

This guide focuses on two distinct tools for your arsenal: COMU (the kinetic powerhouse) and DEPBT (the chiral shield). Knowing when to deploy each is as critical as knowing how.

Module 1: Reagent Selection Matrix

Do not default to HATU. While HATU is effective, it poses risks of guanidinylation and is often overkill for cost-sensitive scales. Use this decision matrix to select the correct reagent for your specific hindered sequence.

Comparative Technical Data
FeatureCOMU DEPBT
Chemical Class Uronium Salt (Oxyma-based)Organophosphonate (Benzotriazinone-based)
Primary Strength Ultra-fast kinetics. Superior for

-methyls and Aib-Aib linkages.
Chiral integrity. Best-in-class for His/Cys and segment condensation.
Leaving Group Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one)
Solubility High in DMF/NMP.Moderate to Low (requires sonication).
Byproducts Water-soluble (easy extraction).[1][2]Neutral organic phosphate (removable by wash).
Visual Indicator Yes. Turns yellow/orange; fades upon completion.No.
Risk Profile Hydrolytic instability in DMF (Pot-life < 24h).Slower reaction rates (requires longer coupling).
Decision Logic (DOT Visualization)

ReagentSelection Start Start: Difficult Coupling Step IsHindered Is the acceptor amine sterically hindered? (e.g., N-Me, Aib) Start->IsHindered RacemizationRisk Is the activated residue racemization prone? (e.g., His, Cys, Phg) IsHindered->RacemizationRisk Yes UseCOMU SELECT COMU (High Kinetic Power) IsHindered->UseCOMU No (Standard Coupling) SpeedPriority Is reaction speed/yield the primary bottleneck? RacemizationRisk->SpeedPriority No (Low Risk) UseDEPBT SELECT DEPBT (Max Chiral Protection) RacemizationRisk->UseDEPBT Yes (High Risk) SpeedPriority->UseCOMU Yes UseHATU Consider HATU/HOAt (Legacy Alternative) SpeedPriority->UseHATU No (Cost/Legacy)

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and racemization risks.

Module 2: Troubleshooting COMU (The Kinetic Powerhouse)

COMU is derived from Oxyma and is safer (non-explosive) and often more reactive than HATU [1]. However, its high reactivity comes with stability trade-offs.

Q: My coupling yield dropped significantly after the reagent sat on the synthesizer for 24 hours. Why?

A: Hydrolytic Instability. Unlike HBTU or HATU, COMU is less stable in DMF.[2] It undergoes hydrolysis to form dimethylamine and Oxyma, which kills the activation.

  • The Fix:

    • Fresh Prep: Prepare COMU solutions immediately before use.

    • Solvent Switch: If stability is required (e.g., overnight runs), dissolve COMU in NMP or Acetonitrile (ACN), where it exhibits significantly better stability than in DMF.

    • Cooling: Keep the reagent vessel chilled (4°C) if possible.

Q: The reaction mixture turned deep red/orange. Is this a side reaction?

A: No, this is a feature. The leaving group, Oxyma, forms a colored anion in the presence of bases (DIPEA/TMP).

  • Diagnostic Utility: The color intensity correlates with the presence of the active ester. As the coupling proceeds and the active ester is consumed, the color often fades (depending on the specific amine). A persistent dark color after the expected reaction time might indicate incomplete coupling due to extreme hindrance.

Q: I see a +101 Da mass adduct in my LC-MS. What happened?

A: Guanidinylation. Although less frequent than with HBTU, the uronium moiety of COMU can react with the N-terminal amine instead of the carboxylic acid if the activation is slow.

  • The Fix:

    • Pre-activation: Allow the Acid + COMU + Base to react for 1-2 minutes before adding it to the resin/amine. This ensures the active Oxyma ester is formed before the amine sees the uronium salt.

    • Stoichiometry: Never use excess COMU relative to the Amino Acid. Use a 1:1 ratio (e.g., 3 eq AA / 2.9 eq COMU).

Module 3: Troubleshooting DEPBT (The Epimerization Shield)

DEPBT is an organophosphorus reagent.[3][4] It activates via a cyclic transition state that is less prone to inducing oxazolone formation (the primary pathway for racemization) [2].

Q: The reaction is extremely slow compared to PyBOP or HATU. How do I speed it up?

A: Patience is the price of purity. DEPBT kinetics are inherently slower. Heating the reaction (e.g., microwave at 60°C) often defeats the purpose of using DEPBT, as heat promotes racemization.

  • The Fix:

    • Concentration: Increase reactant concentration to 0.5M - 1.0M if solubility permits.

    • Double Coupling: Perform two couplings of 2 hours each rather than one coupling of 4 hours.

    • Solvent: Use THF or DCM/DMF mixtures. DEPBT often shows better chiral preservation in non-polar solvents, though solubility can be tricky.

Q: I have unprotected hydroxyls (Ser/Thr/Tyr) on my peptide. Do I need to protect them before using DEPBT?

A: Likely not. A unique advantage of DEPBT is its chemoselectivity . It preferentially activates the carboxyl group for aminolysis without acylating unprotected hydroxyl groups [3]. This makes it ideal for fragment condensation where side-chain protection is minimal.

Module 4: Optimization Protocols

Protocol A: "The Sledgehammer" (COMU for N-Methyl/Aib)

Use this for difficult sequences where racemization is not the primary concern.

  • Reagents:

    • Amino Acid (AA): 3.0 equiv.[5]

    • COMU: 2.9 equiv.

    • Oxyma Pure (Additive): 3.0 equiv (Optional, boosts rate for Aib).

    • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA: 6.0 equiv.

  • Solvent: DMF or NMP (Max concentration 0.3M).

  • Procedure:

    • Step 1 (Pre-activation): Dissolve AA and COMU in solvent. Add Base.[4][5][6][7] Shake for 30 seconds (Do not exceed 2 mins). Solution should turn orange/red.

    • Step 2 (Coupling): Add activated solution to the resin-bound amine.[5][6][7]

    • Step 3 (Incubation): Shake for 30–60 minutes.

    • Step 4 (Retreatment): Drain. Repeat steps 1-3 (Double Couple) for highly hindered residues.

Protocol B: "The Scalpel" (DEPBT for His/Cys)

Use this for racemization-prone residues.

  • Reagents:

    • Amino Acid (AA): 3.0 equiv.[5]

    • DEPBT: 3.0 equiv.

    • Base: DIPEA: 6.0 equiv.

  • Solvent: DMF/DCM (1:1 ratio preferred to mitigate racemization).

  • Procedure:

    • Step 1 (In-situ): Add AA and DEPBT directly to the resin suspension.

    • Step 2 (Activation): Add DIPEA last.

    • Step 3 (Incubation): Shake for 2–4 hours at Room Temperature. Do not heat.

    • Step 4: Wash resin with DMF (3x) and DCM (3x) to remove phosphorus byproducts.

Mechanism of Action (DOT Visualization)

Mechanisms cluster_COMU COMU Pathway (Fast) cluster_DEPBT DEPBT Pathway (Safe) C_Start AA-COOH + COMU C_Inter Oxyma Active Ester (High Energy) C_Start->C_Inter Base (30s) C_Prod Peptide Bond (Fast Formation) C_Inter->C_Prod Amine Attack D_Start AA-COOH + DEPBT D_Inter Phosphonate/HOOBt Complex D_Start->D_Inter Base (In-situ) D_Prod Peptide Bond (Chiral Retention) D_Inter->D_Prod Slow Attack

Figure 2: Mechanistic comparison. COMU proceeds via a highly reactive Oxyma ester, while DEPBT forms a stabilized organophosphorus intermediate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Li, H., Jiang, X., Ye, Y., et al. (1999).[8] 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[8][9][10] Organic Letters, 1(1), 91–94.[8]

  • Tang, Y. C., & Ye, Y. H. (2001). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.[3][8][10] Chinese Journal of Chemistry.

Sources

Reducing epimerization during Fmoc deprotection of phenylglycines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Epimerization During Fmoc Deprotection of Phenylglycines Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: TSC-PHG-001

The Mechanistic Challenge: Why Phg Epimerizes

Module Objective: Understand the root cause to apply the correct chemical fix.

Phenylglycine (Phg) is structurally unique among standard amino acids. Unlike Alanine or Phenylalanine, the side-chain phenyl ring of Phg is attached directly to the


-carbon. This creates a specific electronic environment where the 

-proton is exceptionally acidic (

~12-13, compared to ~17-19 for other amino acids).

During Fmoc removal, the base (typically piperidine) is intended to abstract the proton from the Fmoc group's fluorenyl ring (C9-H).[1] However, due to the acidity of the Phg


-proton, the base can also abstract this proton, leading to a planar enolate intermediate. Upon re-protonation, the molecule loses its chiral memory, resulting in a racemic mixture (D- and L-isomers).
Visualization: The Epimerization Pathway

The following diagram illustrates the competing deprotonation events.

Phg_Epimerization Start Fmoc-Phg-Resin (L-Isomer) Base Base (Piperidine) Start->Base Target_Reaction Target: Fmoc Removal (C9-H Abstraction) Base->Target_Reaction Kinetic Control Side_Reaction Side Reaction: Alpha-Proton Abstraction Base->Side_Reaction Thermodynamic Risk Enolate Planar Enolate Intermediate Side_Reaction->Enolate Product_L L-Phg-Resin (Retention) Enolate->Product_L Reprotonation Product_D D-Phg-Resin (Epimerization) Enolate->Product_D Reprotonation

Figure 1: Mechanistic pathway showing the competition between the desired Fmoc removal and the undesired alpha-proton abstraction leading to racemization.

Optimized Protocols (The "How")

Module Objective: Provide self-validating protocols to minimize risk.

The standard 20% Piperidine/DMF cocktail is often too aggressive for Phg, particularly when Phg is located at the C-terminus or anchored to the resin, where it is exposed to base during every subsequent deprotection cycle.

Protocol A: The "Low-Epimerization" Standard (Recommended)

This protocol utilizes HOBt as an acidic additive. The HOBt buffers the basicity of the piperidine, suppressing the abstraction of the


-proton without significantly hindering the removal of the Fmoc group.

Reagents:

  • Base: Piperidine (Reagent Grade)

  • Solvent: DMF (High Purity)

  • Additive: 1-Hydroxybenzotriazole (HOBt) anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve HOBt in DMF to a concentration of 0.1 M.

  • Mixing: Add Piperidine to the HOBt/DMF solution to achieve a final concentration of 20% (v/v) Piperidine.

    • Note: The solution may turn slightly yellow; this is normal.

  • Deprotection Cycle (Batch):

    • Step 1 (Short): Add cocktail to resin. React for 2 minutes . Drain.

    • Step 2 (Long): Add fresh cocktail. React for 8 minutes . Drain.

  • Washing: Wash resin immediately with DMF (

    
     seconds) to remove all traces of base.
    
Protocol B: Microwave-Assisted Synthesis (Risk Mitigation)

Microwave energy accelerates chemical rates, including epimerization. When Phg is present, temperature control is non-negotiable.

Parameters:

  • Temperature: Strictly limit to 50°C (Standard amino acids often use 75°C or 90°C).

  • Power: Limit to 20–25 Watts .

  • Base: Use the HOBt-modified cocktail (Protocol A) even in the microwave.

Data Summary: Comparative Epimerization Rates

The table below summarizes the extent of D-isomer formation (epimerization) based on the deprotection condition used on a C-terminal Phg residue after 10 cycles of synthesis.

Deprotection CocktailTemperatureTime per Cycle% D-Isomer (Approx.)Risk Level
20% Piperidine / DMF 25°C20 min15 - 24% Critical
20% Piperidine / DMF 50°C (MW)5 min> 30% Failure
20% Piperidine + 0.1M HOBt 25°C10 min< 2.5% Optimal
50% Morpholine / DMF 25°C60 min< 1.0% Safe but Slow

Troubleshooting & FAQs

Module Objective: Address specific user scenarios and failure modes.

Decision Tree: Selecting the Right Protocol

Use this logic flow to determine the necessary precautions for your specific sequence.

Decision_Tree Start Sequence Analysis: Where is Phg? Q1 Is Phg at the C-Terminus (Anchor)? Start->Q1 Risk_High HIGH RISK Phg exposed to base every cycle. Q1->Risk_High Yes Q2 Is Phg Internal? Q1->Q2 No Action_1 MUST use Protocol A (Piperidine + HOBt) for ALL subsequent steps. Risk_High->Action_1 Q2->Start No (Phg not present) Risk_Med MEDIUM RISK Phg exposed only during its own deprotection. Q2->Risk_Med Yes Action_2 Use Protocol A for Phg deprotection step only. Standard for others. Risk_Med->Action_2

Figure 2: Decision support tree for selecting the appropriate deprotection strategy based on Phg position.

Frequently Asked Questions

Q: I see a "split peak" on my HPLC trace. Is this epimerization? A: Likely, yes. Epimerization of Phg results in diastereomers (e.g., L-Phg-L-Phe vs. D-Phg-L-Phe). These have different physical properties and usually separate on C18 Reverse Phase HPLC.

  • Verification: Use Marfey’s Reagent (FDAA) analysis or co-inject with a synthesized standard of the intentional D-isomer to confirm the identity of the impurity.

Q: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to speed up deprotection? A: Proceed with extreme caution. While DBU is non-nucleophilic, it is a stronger base than piperidine. For Phenylglycine, the risk of proton abstraction generally increases with base strength. Unless using specialized "short-burst" flow chemistry, DBU often exacerbates Phg epimerization compared to HOBt-buffered piperidine.

Q: My yield is low when using the HOBt/Piperidine cocktail. A: HOBt slightly buffers the base, which can slow down the removal of the Fmoc group, especially in "difficult" sequences (beta-sheet aggregation).

  • Solution: Extend the "Step 2" deprotection time from 8 minutes to 12 minutes, or perform a "double deprotection" (

    
     min). Do not increase temperature.
    

Q: Does the coupling step contribute to this problem? A: Yes, but via a different mechanism (oxazolone formation). While this guide focuses on deprotection, ensure you are using low-racemization coupling conditions for Phg as well:

  • Activator: DIC/Oxyma or COMU/TMP.

  • Avoid: HATU/DIPEA (High risk of activating racemization for Phg).

References

  • Steinauer, R., et al. (1989). Racemization of phenylglycine during Fmoc solid phase peptide synthesis.[2]Journal of Peptide Science. (Contextual grounding for HOBt usage).

  • CEM Corporation. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BMPAA-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Bromo-5-methoxyphenylacetic acid (BMPAA) is a critical intermediate in the synthesis of various pharmaceutical scaffolds, including indole-based therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs). Its purity is paramount because the bromine handle is often used for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), where impurities can poison palladium catalysts.

This guide addresses the isolation and purification of BMPAA, specifically targeting the removal of unreacted precursors (nitriles/benzyl halides), regioisomers, and decarboxylated byproducts.

Module 1: The "Workhorse" – Acid-Base Extraction

Context: The carboxylic acid moiety (pKa ~4.2) is your primary handle for purification. Most side products in this synthesis (benzyl bromides, nitriles, decarboxylated toluenes) are neutral .

Troubleshooting Guide

Q: I performed the extraction, but my product contains significant neutral impurities (NMR shows aliphatic peaks not belonging to the acid). What went wrong? A: You likely experienced "rag layer" carryover or insufficient pH control.

  • The Fix:

    • Dissolve the crude mixture in 1M NaOH (pH > 12).

    • Crucial Step: Wash this aqueous phase twice with a non-polar solvent (e.g., Diethyl Ether or MTBE). This physically removes the neutral organic impurities (unreacted nitrile or bromo-methoxy-toluene) which are insoluble in water but soluble in ether.

    • Only after washing should you acidify the aqueous layer to precipitate your product.

Q: Upon acidification, the product formed a sticky oil/gum instead of a solid precipitate. Why? A: This is "oiling out," common when the acidification is too rapid or the concentration is too high.

  • The Fix:

    • Re-dissolve by adding base.

    • Acidify slowly (dropwise 6M HCl) with vigorous stirring.

    • Seeding: When the solution becomes turbid (cloud point), add a few seed crystals of pure BMPAA.

    • Cool the mixture to 0°C slowly after the bulk solid has formed.

Workflow Visualization: Acid-Base Protocol

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in 1M NaOH (Target pH > 12) Start->Dissolve Wash Wash with MTBE or Et2O (x2) Dissolve->Wash Split Phase Separation Wash->Split OrgPhase Organic Phase (Contains Nitriles, Benzyl Halides, Toluenes) Split->OrgPhase Discard AqPhase Aqueous Phase (Contains BMPAA Salt) Split->AqPhase Keep Acidify Acidify with HCl to pH < 2 (Dropwise) AqPhase->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter

Figure 1: Strategic Acid-Base Extraction Workflow for removal of neutral side products.

Module 2: Recrystallization (The "Polishing" Step)

Context: If acid-base extraction yields >95% purity but trace isomers or colored impurities remain, recrystallization is required. Phenylacetic acid derivatives typically crystallize well from polar/non-polar binary systems.

Solvent Selection Matrix
Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 1:1 to 1:3General purification; removal of inorganic salts.High risk of oiling out if water is added too fast.
Toluene / Heptane 1:2Removal of non-polar dimers and decarboxylated byproducts.Product yield may be lower due to solubility in Toluene.
Ethyl Acetate / Hexane 1:4"Standard" organic recrystallization.Good for drying; poor for removing inorganic salts.
Water (Hot) 100%Green chemistry; removal of highly polar impurities.BMPAA has low water solubility; requires large volumes.
Troubleshooting Guide

Q: I have a persistent yellow/brown color in my white solid. A: This is likely oxidized phenolic impurities or trace bromination byproducts.

  • The Fix: Perform a "Hot Filtration" step.[1][2]

    • Dissolve crude solid in boiling Ethanol.

    • Add Activated Carbon (5-10 wt%).

    • Stir at reflux for 15 minutes.

    • Filter through a Celite pad while hot (pre-warm the funnel to prevent crystallization in the stem).

    • Add hot water to the filtrate until turbid, then cool.

Q: How do I remove the regioisomer (e.g., 4-bromo-3-methoxyphenylacetic acid)? A: This is the most difficult separation. Isomers often co-crystallize.

  • The Fix: Use a Toluene-based system . The subtle differences in crystal packing between the 2,5- and 4,3-substitution patterns are often exaggerated in aromatic solvents due to pi-stacking interactions. Slow cooling (1°C/min) is essential to allow thermodynamic discrimination between the isomers.

Logic Flow: Recrystallization Strategy

RecrystLogic Check Analyze Crude Purity (HPLC/NMR) Decision Impurity Type? Check->Decision Neutrals Neutral Organics (Nitriles/Halides) Decision->Neutrals > 5% Salts Inorganic Salts Decision->Salts Ash/Na+ Isomers Regioisomers Decision->Isomers Isomeric Action1 Repeat Acid/Base Extraction Neutrals->Action1 Action2 Recryst: EtOH/Water Salts->Action2 Action3 Recryst: Toluene/Heptane (Slow Cool) Isomers->Action3

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

Module 3: Advanced Impurity Profiling

Common Side Products & Removal Strategies
Impurity NameOriginChemical NatureRemoval Strategy
2-Bromo-5-methoxybenzyl cyanide Incomplete hydrolysis of precursor.Neutral OrganicAcid-Base Extraction (Wash basic phase with MTBE).
2-Bromo-5-methoxybenzamide Partial hydrolysis (stopped at amide).Weakly Basic / NeutralDifficult. Requires extended hydrolysis (reflux in NaOH) or column chromatography (DCM/MeOH).
2-Bromo-5-methoxytoluene Decarboxylation (overheating).Neutral Non-polarHigh vacuum drying (volatile) or Hexane wash.
Inorganic Salts (NaCl/NaBr) Neutralization byproducts.Ionic SolidWater wash of the final filter cake; Recrystallization from EtOH/Water.[3]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid-Base Extraction of Carboxylic Acids, p. 162).
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
  • PubChem Database. 2-(5-bromo-2-methoxyphenyl)acetic acid (CID 555306).[4] National Center for Biotechnology Information. Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 2-bromo-5-methoxyphenylacetic acid before handling. Brominated aromatic compounds can be skin irritants and sensitizers.

Sources

Validation & Comparative

Chiral HPLC Separation Methods for 2-Amino-2-Arylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-2-arylacetic acids (e.g., phenylglycine, 4-hydroxyphenylglycine) are critical non-proteinogenic chiral building blocks, particularly in the synthesis of


-lactam antibiotics like ampicillin and cephalexin. Unlike standard aliphatic amino acids, the aryl group attached directly to the stereocenter increases the acidity of the 

-proton, making these compounds prone to racemization under harsh basic conditions.

This guide evaluates four primary chromatographic methodologies for their enantioseparation. Crown Ether-based CSPs are identified as the "Gold Standard" for analytical resolution of free amino acids due to high selectivity. Zwitterionic Cinchona Alkaloid CSPs offer a modern, MS-compatible alternative, while Ligand Exchange Chromatography (LEC) remains a cost-effective solution for non-MS applications.

Method 1: Crown Ether Chiral Stationary Phases

Status: Gold Standard for Free


-Amino Acids
Mechanism of Action

Crown ether CSPs (e.g., CROWNPAK CR-I(+)) utilize a host-guest inclusion mechanism. The chiral selector is typically a derivative of 18-crown-6 tetracarboxylic acid.[1] The ammonium group (


) of the amino acid inserts into the ether cavity, stabilized by three hydrogen bonds. The aryl group of the analyte interacts with the chiral barrier of the crown ether, creating steric discrimination between enantiomers.
Experimental Protocol
  • Column: CROWNPAK CR-I(+) or CR-I(-) (

    
    ).
    
  • Mobile Phase: Perchloric acid (

    
    ) is preferred to ensure full protonation of the primary amine.
    
    • Standard: pH 1.0 to 2.0 aqueous solution (e.g.,

      
      ).
      
    • Organic Modifier: Methanol (

      
      ) can be added to reduce retention time, though high organic content may decrease resolution.
      
  • Temperature: Low temperatures (

    
     to 
    
    
    
    ) significantly enhance enantioselectivity (
    
    
    ) by stabilizing the inclusion complex.
  • Flow Rate:

    
    .
    
Performance Characteristics
  • Selectivity (

    
    ):  Typically high (
    
    
    
    ) for phenylglycine derivatives.
  • Resolution (

    
    ):  Baseline separation is readily achieved.
    
  • Limitations: Strictly limited to primary amines. Secondary amines (e.g., proline) do not bind effectively.

Method 2: Zwitterionic Cinchona Alkaloid CSPs (ZWIX)

Status: Modern, MS-Compatible, High Loadability

Mechanism of Action

These CSPs (e.g., CHIRALPAK ZWIX(+)) feature a chiral selector combining a cinchona alkaloid (basic quinuclidine) and a sulfonic acid moiety.[2] This creates a double ion-pairing mechanism:

  • The CSP's quinuclidine cation binds the analyte's carboxylate anion (

    
    ).
    
  • The CSP's sulfonate anion binds the analyte's ammonium cation (

    
    ).
    This "bidentate" ionic interaction provides exceptional rigidity and recognition.
    
Experimental Protocol
  • Column: CHIRALPAK ZWIX(+) or ZWIX(-) (

    
    ).
    
  • Mode: Polar Ionic Mode (PIM).[3]

  • Mobile Phase:

    • Bulk Solvent:

      
       (50:50 v/v).[3][4]
      
    • Additives:

      
       Formic Acid + 
      
      
      
      Diethylamine (DEA).
    • Note: The acid/base ratio controls the ionization state of both the selector and analyte.

  • Detection: UV (254 nm) or MS (ESI+).

Performance Characteristics
  • MS Compatibility: Excellent. The mobile phase is volatile.

  • Scope: Works well for free amino acids and peptides.

  • Elution Order: Reversal is possible by switching from ZWIX(+) to ZWIX(-).

Method 3: Ligand Exchange Chromatography (LEC)

Status: Cost-Effective, Robust, Non-MS

Mechanism of Action

LEC relies on the formation of a ternary mixed-ligand complex involving a central metal ion (usually


), the chiral selector (e.g., L-proline or D-penicillamine) immobilized on the stationary phase, and the analyte. The diastereomeric complexes (Selector-Cu-D-Analyte vs. Selector-Cu-L-Analyte) differ in thermodynamic stability.
Experimental Protocol
  • Column: MCI GEL CRS10W (coated with L-proline) or Nucleosil Chiral-1.

  • Mobile Phase: Aqueous solution of copper(II) sulfate (

    
    ).
    
  • PH: Adjusted to

    
     (buffers are avoided to prevent Cu precipitation).
    
  • Temperature:

    
     (faster kinetics at higher temps).
    
Performance Characteristics
  • Cost: Very low.

  • Detection: UV at 254 nm (detecting the Copper-Amino Acid complex).

  • Limitations: Incompatible with Mass Spectrometry (copper fouls the source). Mobile phase preparation is tedious.

Method 4: Macrocyclic Glycopeptide CSPs (Teicoplanin)

Status: Versatile Alternative

Mechanism of Action

Teicoplanin (e.g., CHIROBIOTIC T) contains an "aglycone basket" with peptide pockets that bind amino acids via hydrogen bonding and hydrophobic interactions. For 2-amino-2-arylacetic acids, the aryl group interacts with the aromatic moieties of the antibiotic.

Experimental Protocol
  • Column: CHIROBIOTIC T (

    
    ).
    
  • Mobile Phase: Water/Ethanol (40:60 v/v).

  • Mode: Reversed-Phase or Polar Organic Mode.

  • Flow Rate:

    
    .
    

Comparative Analysis

The following table compares the suitability of each method specifically for 2-amino-2-arylacetic acids (e.g., Phenylglycine).

FeatureCrown Ether (CR-I)Zwitterionic (ZWIX)Ligand Exchange (LEC)Macrocyclic (Teicoplanin)
Primary Mechanism Inclusion ComplexDouble Ion-PairingTernary Metal ComplexH-Bonding / Inclusion
Selectivity (

)
Highest (>1.5)High (1.2 - 1.5)High (1.3 - 2.0)Moderate (1.1 - 1.3)
Resolution (

)
ExcellentGoodExcellentModerate
Sample State Free Amino AcidFree Amino AcidFree Amino AcidFree or Derivatized
MS Compatibility Moderate (Acidic)Excellent No (Cu salts)Excellent
Loadability Low (Analytical)High (Prep capable)ModerateModerate
Robustness HighHighModerate (Cu equilibrium)High
Cost HighHighLow High
Decision Logic for Method Selection

MethodSelection Start Start: 2-Amino-2-Arylacetic Acid Sample IsDerivatized Is the Amino Group Protected? Start->IsDerivatized Polysaccharide Use Polysaccharide CSP (Chiralpak IA/IB) IsDerivatized->Polysaccharide Yes (Amide/Ester) Detector Detector Type? IsDerivatized->Detector No (Free Zwitterion) MS Mass Spectrometry (MS) Detector->MS MS UV UV / Fluorescence Detector->UV UV PrepScale Preparative Scale Needed? MS->PrepScale UV->PrepScale ZWIX Rec: Zwitterionic CSP (ZWIX) (Best for MS & Prep) PrepScale->ZWIX Yes Crown Rec: Crown Ether CSP (Best for Analytical Purity) PrepScale->Crown No (Analytical Only) LEC Rec: Ligand Exchange (LEC) (Best for Low Cost/Routine) PrepScale->LEC No (Cost Sensitive)

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on sample state and laboratory requirements.

Detailed Experimental Workflow: Phenylglycine Separation on Crown Ether

This protocol serves as a validation standard for determining the enantiomeric excess (ee) of phenylglycine.

  • Preparation of Mobile Phase:

    • Prepare a

      
       Perchloric Acid (
      
      
      
      ) solution in Milli-Q water.
    • Adjust pH to 1.5 using concentrated

      
       if necessary.
      
    • Filter through a

      
       membrane.
      
    • Note: Do not use phosphate buffers; they compete with the crown ether inclusion.

  • Sample Preparation:

    • Dissolve

      
       of the phenylglycine sample in 
      
      
      
      of the mobile phase.
    • Ensure the sample is fully protonated (acidic pH).

    • Filter sample to remove particulates.[5]

  • Instrument Setup:

    • Column: CROWNPAK CR-I(+) (

      
      ).
      
    • Temperature: Set column oven to

      
       (Lower temperature = Higher Resolution).
      
    • Flow Rate:

      
      .
      
    • Detection: UV @ 210 nm (for maximal sensitivity) or 254 nm.

  • System Suitability Criteria:

    • Retention factor (

      
      ) for first enantiomer: 
      
      
      
      .
    • Selectivity (

      
      ): 
      
      
      
      .
    • Tailing Factor:

      
      .
      
  • Troubleshooting:

    • Low Resolution: Lower the temperature to

      
       or decrease flow rate.
      
    • Long Retention:[6] Add

      
       Methanol to the mobile phase.
      

References

  • Hyun, M. H., et al. (2002). Comparison of three chiral stationary phases with respect to their enantio- and diastereoselectivity for cyclic beta-substituted alpha-amino acids. Journal of Pharmaceutical and Biomedical Analysis.

  • Ilisz, I., et al. (2025). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids. ResearchGate.

  • Zukowski, J., et al. (1991).[7] Enantioseparation of

    
    -phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia. 
    
  • Sajewicz, M., et al. (2014).[7][8] Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. Isan Journal of Pharmaceutical Sciences.

  • Sigma-Aldrich. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+).

  • Péter, A., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Journal of Chromatography A.

Sources

Technical Comparison: 1H NMR Diagnostic Signatures of the 2-Bromo-5-Methoxyphenyl Moiety

[1]

Introduction: The Regiochemical Challenge

In drug discovery, the 2-bromo-5-methoxyphenyl group is a versatile pharmacophore, often serving as a precursor for Suzuki-Miyaura cross-couplings or as a core motif in tubulin inhibitors and GPCR ligands. However, electrophilic aromatic substitution (e.g., bromination of 3-methoxy derivatives) often yields mixtures of regioisomers, particularly the 2-bromo-5-methoxy and 2-bromo-4-methoxy isomers.

Distinguishing these isomers solely by mass spectrometry is impossible (identical

1H NMR spectroscopy

Structural Analysis & Coupling Logic

The 2-bromo-5-methoxyphenyl system is a 1,2,4-trisubstituted benzene (assuming the attachment point "R" is at C1). The protons form an AMX or ABX spin system depending on the electronic nature of substituent R.

Numbering & Environment
  • C1: Attachment Point (R).

  • C2: Bromine (Br) – Inductive electron-withdrawing, heavy atom.

  • C3: Proton (

    
    ) – Ortho to Br.
    
  • C4: Proton (

    
    ) – Meta to Br, Ortho to OMe.
    
  • C5: Methoxy (OMe) – Strong resonance electron-donating.

  • C6: Proton (

    
    ) – Ortho to R, Meta to OMe.
    
The Diagnostic Coupling Network

The definitive identification relies on the specific arrangement of protons:

  • H3 and H4 are Vicinal (Ortho): They share a large coupling constant (

    
    ).
    
  • H4 and H6 are Meta: They share a small coupling constant (

    
    ).
    
  • H3 and H6 are Para: Coupling is negligible (

    
    ).
    
Visualization: Structural Logic

The following diagram maps the coupling pathways that generate the diagnostic signals.

Gcluster_molecule2-Bromo-5-Methoxyphenyl MoietyC2C2-BrC3H3(Ortho to Br)C4H4(Ortho to OMe)C3->C4Large Ortho Coupling(³J ≈ 8.8 Hz)C6H6(Meta to OMe)C3->C6Para (No Coupling)C4->C6Small Meta Coupling(⁴J ≈ 3.0 Hz)

Figure 1: Spin-spin coupling network. The key diagnostic is the strong interaction between H3 and H4, combined with the meta-interaction between H4 and H6.

Diagnostic Peaks & Data Summary

The following table summarizes the theoretical and experimental shifts observed in typical 2-bromo-5-methoxy derivatives (e.g., 2-bromo-5-methoxyphenol or 2-bromo-5-methoxybenzaldehyde).

ProtonPositionMultiplicityCoupling Constants (

)
Diagnostic Feature
H-3 Ortho to BrDoublet (d)

Hz
Deshielded signal with large splitting.[1]
H-4 Ortho to OMeDoublet of Doublets (dd)

Hz,

Hz
The "Bridge" proton . Links H3 (ortho) and H6 (meta).
H-6 Ortho to RDoublet (d)

Hz
Small splitting only. (Appears as a singlet if resolution is low).
Experimental Reference Data

Compound: 2-Bromo-5-methoxyphenol (in CDCl

  • 
     7.32 (d, 
    
    
    Hz, 1H):
    Assigned to H-3 . The downfield shift is due to the inductive effect of the ortho-Bromine.
  • 
     6.34 (dd, 
    
    
    Hz, 1H):
    Assigned to H-4 . Note the dual coupling matching H-3 and H-6.[1]
  • 
     6.45 (d, 
    
    
    Hz, 1H):
    Assigned to H-6 .[2]

Comparative Analysis: The "Smoking Gun"

The most common error is misidentifying the 2-bromo-4-methoxy isomer. The distinction lies entirely in the coupling of the proton adjacent to the Bromine.

Scenario A: 2-Bromo-5-methoxy (Target)[4][5][6]
  • H-3 (Ortho to Br): Has a neighbor (H-4).

  • Result: H-3 appears as a DOUBLET (

    
     Hz).
    
Scenario B: 2-Bromo-4-methoxy (Alternative)
  • Structure: Br is at C2; OMe is at C4.

  • H-3 (Ortho to Br): Is isolated between Br(C2) and OMe(C4). It has no ortho neighbors.

  • Result: H-3 appears as a SINGLET (or a very tight doublet,

    
     Hz).
    
Decision Workflow

Use this logic gate to assign your spectrum instantly.

DecisionTreeStartStart: Identify Aromatic Protons(3 Protons Total)Step1Locate Proton Ortho to Bromine(Typically most deshielded, ~7.3-7.6 ppm)Start->Step1CheckSplitAnalyze Splitting Pattern of H-Ortho-BrStep1->CheckSplitRes_5OMeDiagnosis: 2-Bromo-5-Methoxyphenyl(H3 is Doublet, J ≈ 9 Hz)CheckSplit->Res_5OMeLarge Doublet (d)Res_4OMeDiagnosis: 2-Bromo-4-Methoxyphenyl(H3 is Singlet)CheckSplit->Res_4OMeSinglet (s)Res_3OMeDiagnosis: 2-Bromo-3-Methoxyphenyl(Two large ortho couplings present)CheckSplit->Res_3OMeTriplet (t) or dd (J=8,8)

Figure 2: Decision tree for rapid regioisomer assignment based on H-3 multiplicity.

Experimental Protocol for Optimal Resolution

To ensure the small meta-couplings (

  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) as the primary solvent. It minimizes exchange broadening of phenolic protons (if present) compared to DMSO, often yielding sharper aromatic signals.
    
  • Concentration: Prepare a sample of 5-10 mg in 0.6 mL solvent. Over-concentration can cause line broadening, obscuring the fine doublet-of-doublets splitting of H-4.

  • Acquisition Parameters:

    • Spectral Width: 12 ppm (standard).

    • Scans: Minimum 16 scans for high signal-to-noise.

    • Apodization: Apply no more than 0.3 Hz line broadening (LB) during processing. High LB values will merge the H-4 dd into a pseudo-triplet or broad doublet.

References

  • Beilstein J. Org. Chem. (2012). Supplementary Information: Synthesis and NMR characterization of 2-bromo-5-methoxyphenol and derivatives. Retrieved from [Link]

  • PubChem. (2025).[3][4][5] 2-Bromo-5-methoxybenzaldehyde Spectral Data. National Library of Medicine. Retrieved from [Link]

Chemoselective Divergence: 2-Bromo vs. 5-Methoxy Functionalization in Heterocycles

[1]

Executive Summary

In medicinal chemistry, the 2-bromo-5-methoxypyridine scaffold represents a classic case of orthogonal reactivity .[1] The 2-bromo position offers a "Kinetic Standard" for rapid functionalization via Palladium catalysis or nucleophilic aromatic substitution (

12

This guide provides a technical comparison of these two distinct reactive sites, detailing the mechanistic divergence between C–Br (Standard) and C–OMe (Emerging) activation, supported by experimental protocols and decision logic.

Electronic & Structural Landscape

The reactivity difference is dictated by the electronic environment of the pyridine ring and the bond dissociation energies (BDE) of the leaving groups.

Feature2-Position (C–Br) 5-Position (C–OMe)
Electronic Effect Electron Deficient: Adjacent to the electronegative Nitrogen (

-position).[1][2] Inductive withdrawal (

) lowers the LUMO, facilitating nucleophilic attack and oxidative addition.
Electron Rich:

-position to Nitrogen.[1] The Methoxy group is a strong resonance donor (

), increasing electron density at C2 and C4, making the C5–O bond stronger and less prone to oxidative addition.[2]
Bond Strength (BDE) ~70–80 kcal/mol (Weak)~100–110 kcal/mol (Strong)
Primary Mechanism Oxidative Addition (Pd

or Ni

) /

C–O Cleavage (Ni

only) / EAS
Catalytic Preference Palladium (Pd) or Nickel (Ni)Nickel (Ni) (Exclusive for cross-coupling)
Visualizing the Electronic Push-Pull

The following diagram illustrates the opposing electronic forces that create the reactivity gap.

ElectronicMapcluster_reactivityReactivity ConsequenceN_atomPyridine Nitrogen(Electron Withdrawing)C2_PosC2 Position (Br)Electrophilic SiteLow LUMON_atom->C2_PosInductive Effect (-I)Activates C-BrC2_ResultFast Pd-Oxidative AdditionC2_Pos->C2_ResultC5_PosC5 Position (OMe)Nucleophilic/Latent SiteHigh Electron DensityC5_Pos->N_atomBeta-position(Less influence)C5_Pos->C2_PosResonance Donation (+R)Deactivates S_NAr slightlyC5_ResultInert to PdRequires Ni-Catalyzed C-O CleavageC5_Pos->C5_Result

Caption: Electronic map showing the inductive activation of C2-Br by nitrogen versus the resonance stabilization of C5-OMe, creating a dichotomy in catalytic susceptibility.

The Kinetic Standard: C–Br Activation (Position 2)

The C–Br bond at the 2-position is the "low-hanging fruit."[1] Due to the weak C–Br bond and the electron-deficient nature of the pyridine ring, this position undergoes rapid oxidative addition with Pd(0).

  • Mechanism: Standard Suzuki-Miyaura / Buchwald-Hartwig.[1][3]

  • Key Advantage: Mild conditions, high turnover frequency (TOF), broad functional group tolerance.[2]

  • Selectivity: In a molecule containing both Br and OMe, Pd catalysis will exclusively couple the Br, leaving the OMe intact.

Protocol A: Chemoselective Suzuki Coupling at C2

Target: Coupling an arylboronic acid to C2-Br while preserving C5-OMe.[1]

  • Reagents:

    • Substrate: 2-bromo-5-methoxypyridine (1.0 equiv)[1]

    • Boronic Acid: Phenylboronic acid (1.2 equiv)[2]

    • Catalyst:

      
       (3 mol%)[2]
      
    • Base:

      
       (2.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane/Water (4:1)[2]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, catalyst, and base.

    • Evacuate and backfill with Argon (

      
      ).[1]
      
    • Add degassed solvent via syringe.[1][4]

    • Heat to 80°C for 4–6 hours.

    • Monitoring: TLC/LCMS will show consumption of bromide.[1] The OMe group remains untouched.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
The Challenger Pathway: C–OMe Activation (Position 5)[2]

Historically, the methoxy group was considered inert in cross-coupling. However, pioneering work by Tobisu & Chatani and Ruben Martin has demonstrated that Nickel catalysts can cleave the strong

11
  • Mechanism: Ni(0)-mediated Oxidative Addition to C–O bond.[1][2]

  • Key Requirement: High temperatures (>100°C), electron-rich phosphine ligands (

    
    , 
    
    
    ), and absence of more reactive halides (like Br/I).
  • Utility: Allows "late-stage functionalization" where the OMe serves as a protecting group during early steps and a coupling handle in the final step.[1]

Protocol B: Ni-Catalyzed Kumada Coupling at C5 (C–OMe Cleavage)

Target: Transforming the C5-OMe into a C5-Aryl/Alkyl bond.[1]

  • Reagents:

    • Substrate: 3-methoxypyridine derivative (or product from Protocol A) (1.0 equiv)

    • Nucleophile: Aryl-MgBr (Grignard reagent) (1.5 equiv)[1][2]

    • Catalyst:

      
       (10 mol%)[2]
      
    • Ligand:

      
       (20 mol%)
      
    • Solvent: Toluene (Anhydrous)[2]

  • Procedure:

    • Glovebox/Strict Inert Atmosphere Required: Ni(0) is highly air-sensitive.[1]

    • Mix

      
       and 
      
      
      in toluene and stir for 10 min to form the active complex.
    • Add the methoxy-substrate.[1][4]

    • Add the Grignard reagent dropwise.[1]

    • Seal and heat to 120°C for 12–24 hours.

  • Note: The reaction is driven by the formation of strong Mg-O bonds (magnesium methoxide byproduct).[1]

Comparative Data Analysis

The following table summarizes the quantitative differences between the two sites, derived from kinetic studies and bond energy data.

ParameterPathway A: C–Br (Pd) Pathway B: C–OMe (Ni) Implication
Bond Dissociation Energy ~72 kcal/mol~104 kcal/molC–OMe requires ~30 kcal/mol more energy to break.[1][2]
Catalyst Loading 1–5 mol%10–20 mol%Ni pathway is less atom-economical.[1]
Temperature 60–80°C100–140°CC–OMe activation requires harsh thermal forcing.[1]
Ligand Type Bidentate (dppf, Xantphos)Monodentate, Electron-Rich (

, NHC)
Ni requires electron-rich ligands to facilitate difficult OA.[2]
Base/Additive Carbonates (

,

)
Strong bases or GrignardsC–OMe often requires organometallic nucleophiles.[2]
Chemoselectivity 100% Selective over OMe0% Selective if Br is presentBr must be removed/reacted before targeting OMe.[1][2]
Decision Logic & Workflow

How to sequence your synthesis when both groups are present (or when choosing a starting material).

SynthesisLogicStartStart: 2-Bromo-5-MethoxypyridineDecision1Goal: Modify Position 2 (Br)?Start->Decision1PathAUse Pd-Catalysis (Suzuki/Buchwald)Conditions: Pd(dppf)Cl2, 80°CDecision1->PathAYesDecision2Goal: Modify Position 5 (OMe)?Decision1->Decision2No (Keep Br for later)IntermediateIntermediate:2-Substituted-5-MethoxypyridinePathA->IntermediateIntermediate->Decision2PathBUse Ni-Catalysis (C-O Activation)Conditions: Ni(COD)2, PCy3, 120°CDecision2->PathBYesFinalProdFinal Product:2,5-Difunctionalized PyridinePathB->FinalProd

Caption: Sequential functionalization workflow. The C-Br bond must be utilized first due to its higher lability.[1] The C-OMe bond serves as a latent handle for subsequent Ni-catalyzed steps.

References
  • Mechanistic Divergence of Ni vs Pd

    • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299–309. Link

  • Ni-Catalyzed C-O Activation (Seminal Work)

    • Tobisu, M., & Chatani, N. (2015).[5][6] Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.[1][5] Accounts of Chemical Research, 48(6), 1717–1726. Link

  • C-O Cleavage Protocols

    • Cornella, J., Zarate, C., & Martin, R. (2014). Ni-catalyzed reductive cleavage of C–O bonds in organic synthesis.[1] Chemical Society Reviews, 43(23), 8081-8097. Link

  • Bond Dissociation Energies

    • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] Link

The Integrity Benchmark: Validating Unnatural Phenylglycines in Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Impurity in Peptidomimetics

Unnatural amino acids like phenylglycine (Phg) are pivotal in modern drug design.[1] By introducing steric bulk and restricting conformational freedom, they enhance metabolic stability and receptor selectivity. However, Phg presents a notorious synthetic challenge: racemization .[1]

Unlike standard proteinogenic amino acids, the


-proton of phenylglycine is highly acidic due to the electron-withdrawing and resonance-stabilizing effect of the adjacent phenyl ring. During Solid-Phase Peptide Synthesis (SPPS)—specifically during the activation and coupling steps—this proton is easily abstracted, leading to the formation of an achiral oxazolone (azlactone) intermediate. Upon ring opening, the stereocenter reforms as a racemic mixture.

The Critical Risk: A D-Phg impurity in an L-Phg peptide is isobaric . Standard LC-MS (Reverse Phase C18 + Mass Spec) often fails to resolve these diastereomers, and they have identical masses. You can have a 99% pure peptide by LC-MS that is actually 40% inactive diastereomer.

This guide validates the integrity of Phg-containing sequences using a "Prevent-Detect-Quantify" approach, comparing the Gold Standard (Marfey’s Method) against modern High-Resolution Ion Mobility Spectrometry (IMS-MS).

The Mechanism of Failure

To validate integrity, one must understand the root cause of loss. The racemization of Phg is not random; it is mechanistically driven by base-catalyzed proton abstraction.

Visualization: The Oxazolone Racemization Pathway

The following diagram illustrates the kinetic trap where the activated Phg ester cyclizes, loses chirality, and re-opens as a racemate.

Phg_Racemization L_Phg L-Phg (Activated Ester) Deprotonation Base-Catalyzed Deprotonation (-H+) L_Phg->Deprotonation High Risk w/ HOBt/DIPEA Enolate Stabilized Enolate (Planar Intermediate) Deprotonation->Enolate Phenyl Ring Stabilization Oxazolone Oxazolone (Azlactone) Ring Formation Enolate->Oxazolone Cyclization Reopening Ring Opening (Coupling to Amine) Oxazolone->Reopening + NH2-Resin Product Racemic Mixture (L-Phg + D-Phg Peptide) Reopening->Product

Figure 1: The pathway of phenylglycine racemization during peptide activation. The planar enolate intermediate destroys stereochemical information.

Comparative Analysis: Validation Methodologies

We compare three distinct approaches to validate Phg integrity.

Method A: Marfey’s Method (The Gold Standard)
  • Principle: Total hydrolysis of the peptide followed by derivatization with a chiral reagent (e.g., L-FDLA) to convert enantiomers (L-Phg vs D-Phg) into diastereomers (L-L vs L-D) which are easily separable on standard C18 HPLC.

  • Verdict: Absolute Accuracy. It is the only method that quantifies the total amino acid content definitively. However, it destroys the peptide, losing sequence context (i.e., it tells you D-Phg exists, but not where if multiple Phg residues are present).

Method B: Intact High-Resolution Ion Mobility MS (The Innovator)
  • Principle: Separates ions in the gas phase based on their Collision Cross Section (CCS). Since L-Phg and D-Phg induce different folding patterns in the peptide backbone, the diastereomers drift at different speeds through the mobility cell.

  • Verdict: High Throughput & Non-Destructive. Ideal for screening. Modern TIMS (Trapped Ion Mobility) can resolve <1% CCS differences. It validates the intact sequence.

Method C: Chiral Stationary Phase LC (The QC Workhorse)
  • Principle: Uses columns with immobilized chiral selectors (e.g., Zwitterionic ZWIX or Crown Ethers) to interact differentially with the peptide stereocenters.

  • Verdict: Robust but Niche. Requires extensive method development for each specific peptide sequence. Excellent for final QC release testing.

Comparative Data Summary
FeatureMarfey's MethodIon Mobility MS (IMS)Chiral LC (ZWIX/Crown)
Detection Basis Chemical Derivatization (UV/MS)Gas Phase Shape (CCS)Surface Interaction
Sample State Hydrolyzed (Destroyed)IntactIntact
Racemization LOD ~0.1%~0.5 - 1.0%~0.1%
Throughput Low (24h protocol)High (Minutes)Medium (30 min run)
Sequence Context LostPreservedPreserved
Primary Use Absolute Configuration Verification Rapid Screening / Complex Mixtures Final Product Release

Experimental Protocols

Protocol 1: The "Self-Validating" Synthesis (Prevention)

To ensure integrity, you must first minimize the risk. This protocol uses Oxyma Pure to suppress oxazolone formation better than HOBt.[2]

Reagents:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide).[3]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[4]

  • Base: TMP (2,4,6-Trimethylpyridine) - Crucial: Avoid DIPEA during Phg coupling.

Workflow:

  • Activation: Dissolve Fmoc-Phg-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Cooling: Chill the solution to 0°C (ice bath) to kinetically inhibit deprotonation.

  • Addition: Add DIC (3 eq) and TMP (3 eq). Pre-activate for exactly 2 minutes.

  • Coupling: Add to resin-bound amine. Coupling time: 45-60 minutes. Do not double couple unless necessary; prolonged exposure increases racemization.

Protocol 2: Marfey’s Analysis (Detection)

Use this to validate the optical purity of your raw material or final peptide.

Reagents:

  • 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDLA).

  • 6N HCl (hydrolysis grade).

Step-by-Step:

  • Hydrolysis: Place 0.5 mg of peptide in a glass vial. Add 100 µL 6N HCl. Seal under N2. Incubate at 110°C for 16 hours.

  • Drying: Evaporate HCl under a nitrogen stream or speed-vac.

  • Derivatization: Resuspend residue in 50 µL H2O. Add 20 µL 1M NaHCO3 (pH buffer). Add 100 µL 1% L-FDLA in acetone.

  • Incubation: Heat at 40°C for 1 hour. Stop reaction with 20 µL 1N HCl.

  • Analysis: Inject 10 µL onto a standard C18 HPLC column (Gradient: 10-60% ACN with 0.1% Formic Acid).

    • Result: L-Phg-L-FDLA elutes earlier/later than D-Phg-L-FDLA (reference standards required).

Validation Workflow Decision Tree

How do you choose the right validation step for your drug development stage?

Validation_Workflow Start Peptide Synthesis (Phg-Containing) Crude_Analysis Crude Analysis (Standard C18 LC-MS) Start->Crude_Analysis Decision Isobaric Impurity Detected? (or Critical Quality Attribute?) Crude_Analysis->Decision Path_Routine Routine Screening Decision->Path_Routine No / R&D Path_Critical IND/Release Testing Decision->Path_Critical Yes / QC IMS Method B: Ion Mobility MS (Check Drift Time) Path_Routine->IMS Marfey Method A: Marfey's Method (Hydrolysis + Derivatization) Path_Critical->Marfey Absolute Config Chiral Method C: Chiral HPLC (Intact Separation) Path_Critical->Chiral Purity %

Figure 2: Decision matrix for selecting the appropriate validation method based on development stage and required sensitivity.

References

  • Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.[5] [Link]

  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][4] Chemistry – A European Journal. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][6][7][8][9][10][11][12] [Link]

  • Jia, C., et al. (2020).[13] Fast and Effective Ion Mobility–Mass Spectrometry Separation of D-Amino Acid Containing Peptides. Analytical Chemistry.[7][9][11][14] [Link]

Sources

Comparison of enzymatic vs chemical resolution for chiral amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the comparative analysis of enzymatic and chemical resolution for chiral amino acids.

Introduction: The Significance of Chirality in Amino Acids

Chirality, a fundamental property of many organic molecules, describes the existence of non-superimposable mirror images, or enantiomers. In the realm of life sciences, the chirality of amino acids is of paramount importance. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers. Nature overwhelmingly favors the L-isomers for protein synthesis, relegating D-amino acids to more specialized roles in bacterial cell walls and certain peptide antibiotics.

The stereochemistry of an amino acid can dramatically influence its biological activity, toxicity, and pharmacokinetic profile. In pharmaceutical development, where amino acids and their derivatives are common building blocks for active pharmaceutical ingredients (APIs), the ability to isolate a single, desired enantiomer is not just a regulatory requirement but a critical step in ensuring drug safety and efficacy. This process of separating enantiomers from a racemic mixture (a 50:50 mixture of L- and D-isomers) is known as chiral resolution.

This guide provides a comprehensive comparison of the two primary strategies for chiral amino acid resolution: enzymatic and chemical methods. We will delve into the underlying mechanisms, evaluate the advantages and limitations of each approach, and provide supporting experimental insights to aid researchers in making informed decisions for their specific applications.

Enzymatic Resolution: Nature's Precision Tool

Enzymatic resolution leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers. Enzymes, being chiral molecules themselves, create a diastereomeric interaction with the substrate, leading to a significant difference in the rate of reaction for the two enantiomers. This high degree of specificity is the hallmark of enzymatic methods.

Mechanism of Action

The most common approach involves the use of hydrolases, such as aminoacylases, lipases, or proteases. In a typical kinetic resolution process, the racemic mixture of an N-acetylated amino acid is exposed to an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from one enantiomer (typically the L-enantiomer), leaving the other (D-enantiomer) unmodified. The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can then be easily separated based on their different physical and chemical properties, such as solubility or charge.

Experimental Workflow: Enzymatic Resolution of N-Acetyl-DL-Methionine

G cluster_workflow Enzymatic Resolution Workflow racemic Racemic N-Acetyl- DL-Methionine Solution enzyme Immobilized Aminoacylase Column racemic->enzyme Substrate Feed reaction Selective Hydrolysis (Bioreactor) enzyme->reaction separation Separation (e.g., Ion Exchange) reaction->separation Product Mixture l_product L-Methionine (Product) separation->l_product d_product N-Acetyl-D-Methionine (Unreacted) separation->d_product racemization Racemization of D-isomer d_product->racemization Recycling racemization->racemic Re-introduction

Caption: Workflow for the kinetic resolution of a racemic amino acid derivative using an immobilized enzyme.

Advantages of Enzymatic Resolution
  • High Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity (E > 100), leading to products with very high enantiomeric excess (% ee).

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild conditions of temperature (20-40 °C) and pH (6-8). This minimizes side reactions, racemization, and degradation of sensitive functional groups.

  • Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes make this a green chemistry approach.

  • Catalyst Reusability: Immobilization of enzymes on solid supports allows for easy separation from the reaction mixture and repeated use, which can significantly reduce costs.

Limitations of Enzymatic Resolution
  • Substrate Specificity: The high specificity of enzymes can be a drawback, as a particular enzyme may only be effective for a limited range of substrates.

  • Enzyme Cost and Stability: While immobilization helps, the initial cost of purified enzymes can be high. Enzyme activity can also be sensitive to temperature, pH, and organic solvents.

  • Theoretical Yield Limit: In standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other half of the racemic mixture remains unreacted. However, this can be overcome by coupling the resolution with a racemization step for the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR).

Chemical Resolution: The Classical Approach

Chemical resolution methods predate enzymatic techniques and rely on the formation of diastereomers through the reaction of the racemic amino acid with a chiral resolving agent.

Mechanism of Action

The core principle involves converting the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities, boiling points, and chromatographic retention times. This difference allows for their separation by conventional methods like fractional crystallization or chromatography.

A common strategy for resolving racemic amino acids is to use a chiral base, such as brucine or strychnine, to form diastereomeric salts with the acidic carboxyl group of the amino acid. The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration. The desired amino acid enantiomer is then recovered by treating the isolated salt with an acid to remove the resolving agent.

Experimental Workflow: Chemical Resolution via Diastereomeric Salt Formation

G cluster_workflow Chemical Resolution Workflow racemic Racemic Amino Acid (e.g., DL-Alanine) salt_formation Diastereomeric Salt Formation in Solvent racemic->salt_formation agent Chiral Resolving Agent (e.g., Chiral Acid) agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation salt_crystal Less Soluble Diastereomeric Salt separation->salt_crystal salt_solution More Soluble Diastereomeric Salt (in filtrate) separation->salt_solution liberation1 Liberation of Enantiomer 1 salt_crystal->liberation1 liberation2 Liberation of Enantiomer 2 salt_solution->liberation2 product1 Pure Enantiomer 1 liberation1->product1 product2 Pure Enantiomer 2

Caption: Generalized workflow for chemical resolution by fractional crystallization of diastereomeric salts.

Advantages of Chemical Resolution
  • Broad Substrate Scope: Chemical resolving agents are generally less specific than enzymes and can be applied to a wider variety of amino acid structures.

  • Well-Established Procedures: Decades of research have resulted in well-documented and reliable protocols for many common amino acids.

  • Scalability: Chemical processes are often straightforward to scale up for industrial production.

Limitations of Chemical Resolution
  • Stoichiometric Reagents: Unlike catalytic enzymatic methods, chemical resolution requires stoichiometric amounts of the often-expensive chiral resolving agent.

  • Harsh Reaction Conditions: The formation and cleavage of diastereomers may require the use of strong acids, bases, or organic solvents, which can lead to racemization or degradation of the target molecule.

  • Environmental Concerns: The use of toxic resolving agents and organic solvents raises significant environmental and waste disposal issues.

  • Labor-Intensive: Fractional crystallization can be a time-consuming and iterative process to achieve high enantiomeric purity.

Head-to-Head Comparison: Enzymatic vs. Chemical Resolution

FeatureEnzymatic ResolutionChemical Resolution
Stereoselectivity Very High (often >99% ee)Variable, often requires optimization
Reaction Conditions Mild (aqueous, neutral pH, room temp)Often harsh (strong acids/bases, organic solvents)
Reagent Type Catalytic (reusable enzyme)Stoichiometric (resolving agent consumed)
Substrate Scope Generally narrow, substrate-specificBroad
Theoretical Yield 50% (can be >90% with DKR)~50% per cycle
Environmental Impact Low (Green Chemistry)High (solvent and reagent waste)
Cost-Effectiveness High initial enzyme cost, but reusable. Lower operational cost.High cost of resolving agents, solvent, and waste disposal.
Process Control Sensitive to T, pH, inhibitorsRobust, but can lead to side reactions

Conclusion and Future Outlook

The choice between enzymatic and chemical resolution for chiral amino acids is not a one-size-fits-all decision. It is a nuanced choice that depends on the specific amino acid, the desired scale of production, cost considerations, and environmental policies.

Enzymatic resolution stands out for its exceptional selectivity and environmentally benign process, making it the preferred method for the large-scale production of many proteinogenic L-amino acids. The primary limitations of substrate specificity and the 50% yield cap are being actively addressed through protein engineering to create novel enzymes with broader substrate ranges and the implementation of dynamic kinetic resolution processes.

Chemical resolution , while older, remains a valuable and versatile tool, particularly in research and development settings where a wide range of unnatural or modified amino acids are explored. Its broad applicability and well-established protocols ensure its continued relevance. However, the environmental and economic drawbacks associated with stoichiometric, often toxic, resolving agents are significant drivers for seeking alternative methods.

For drug development professionals, the trend is clearly moving towards biocatalysis. The precision, mild conditions, and sustainability of enzymatic methods align well with the pharmaceutical industry's goals of producing high-purity enantiomers through efficient and green manufacturing processes. As enzyme technology continues to advance, the scope and economic feasibility of enzymatic resolution will undoubtedly expand, further solidifying its role as the superior method for the chiral resolution of amino acids.

References

  • Biocatalysis in Organic Synthesis: A comprehensive overview of the application of enzymes in organic chemistry, including chiral resolutions. ScienceDirect, Biocatalysis in Organic Synthesis.[Link]

  • Chiral Resolution of Racemic Amino Acids: A review covering various methods for separating enantiomers of amino acids, including chemical and enzymatic approaches. MDPI, Molecules Journal.[Link]

  • Dynamic Kinetic Resolution: A Powerful Tool for Asymmetric Synthesis: An in-depth article on the principles and applications of dynamic kinetic resolution, which overcomes the 50% yield limitation of standard kinetic resolution. American Chemical Society Publications.[Link]

  • Immobilized Enzymes: Science and Engineering: A resource detailing the methods and advantages of enzyme immobilization for industrial applications, including enhanced stability and reusability. SpringerLink.[Link]

  • Green Chemistry in the Pharmaceutical Industry: A discussion on the importance of sustainable practices in drug manufacturing, highlighting the benefits of biocatalysis over traditional chemical methods. American Chemical Society Publications.[Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1031705-87-9 Formula: C9H10BrNO3 Physical State: Solid (Powder)[1]

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist:

Handling 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid requires a shift in mindset from "compliance" to "containment."[2] As a halogenated aromatic amino acid derivative, this compound presents a dual challenge:

  • Biological Activity: Structural analogs in this class are frequently designed for high biological affinity. While standard Safety Data Sheets (SDS) often default to "Irritant" (H315/H319/H335) due to a lack of deep toxicological data, prudent scientific practice dictates treating this as a Control Band 3 (Potent) compound until definitive LD50 data proves otherwise.

  • Process Integrity: The bromine and methoxy substituents increase the lipophilicity of the molecule compared to standard amino acids. This facilitates skin absorption if the powder is solubilized and increases the risk of difficult-to-clean residues that can cross-contaminate downstream assays.

The Core Directive: Do not rely solely on the "Warning" label. Use the Universal Precaution for Novel Intermediates strategy outlined below.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The primary risks for CAS 1031705-87-9 are:

Hazard ClassRisk DescriptionMechanism of Action
Respiratory Irritant (H335) High. Fine powder generates dust during weighing.Mechanical irritation of alveoli; potential mucosal absorption.
Skin/Eye Irritant (H315/H319) Moderate to High.Acidic nature of the carboxyl group combined with the lipophilic phenyl ring allows dermal penetration.
Sensitizer (Precautionary) Unknown/Suspected.[3]Halogenated amino acids can act as haptens, potentially triggering immune responses after repeated exposure.
PPE Specifications Matrix

This system is designed to be self-validating: if the PPE does not meet the "Standard" column, the protocol is void.

A. Barrier Protection (Gloves & Body)[4]
ComponentMaterial RecommendationSpecificationScientific Rationale
Primary Glove Nitrile (Accelerator-Free) Min. 5 mil (0.12 mm)Nitrile provides excellent resistance to organic solids. Accelerator-free reduces contact dermatitis risk.
Secondary Glove Nitrile (Long Cuff) Min. 8 mil (0.20 mm)Double-Gloving Protocol: The outer glove protects against physical abrasion; the inner glove prevents permeation if the outer layer is compromised.
Body Protection Lab Coat (Bonded Polyolefin) Tyvek® or similarCotton coats trap dust in the weave, creating a secondary exposure source. Bonded polyolefin sheds dust and resists liquid splashes.
B. Respiratory Protection[2][5][6]
OperationProtection LevelEquipment Standard
Weighing (< 100 mg) Level 2 N95 Filtering Facepiece (NIOSH) only if used inside a Balance Enclosure.
Open Handling (> 100 mg) Level 3 P100 Half-Face Respirator or PAPR.
Solution Transfer Level 1 Surgical mask (product protection only) + Fume Hood.
Operational Workflows (Visualized)
Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct PPE based on the physical state of the chemical, which changes its permeation properties.

PPE_Logic cluster_rationale Scientific Rationale Start Start: Assess State of 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid State_Solid State: SOLID (Powder) Start->State_Solid State_Liquid State: SOLUBILIZED (in DMSO/Methanol) Start->State_Liquid Risk_Dust Risk: Inhalation & Static Dispersion State_Solid->Risk_Dust Primary Hazard Risk_Perm Risk: Rapid Dermal Absorption (Carrier Solvent Effect) State_Liquid->Risk_Perm Primary Hazard PPE_Solid REQUIRED PPE: 1. Nitrile Gloves (Double) 2. N95/P100 Respirator 3. Balance Enclosure Risk_Dust->PPE_Solid PPE_Liquid REQUIRED PPE: 1. Laminate/Barrier Gloves (if DMSO) 2. Chemical Fume Hood 3. Splash Goggles Risk_Perm->PPE_Liquid Note Solvents like DMSO carry the brominated compound through standard nitrile gloves in <5 mins. Risk_Perm->Note

Caption: Logic flow for adapting PPE based on the physical state. Note the critical shift in glove requirements when the compound is dissolved in organic solvents.

Step-by-Step Handling Protocol
Phase 1: Preparation (The "Clean" Zone)
  • Static Control: Amino acid powders are notoriously static-prone. Place an ionizing bar or anti-static gun near the balance.

  • Donning Sequence:

    • Wash hands.[1][2][5][7][8][9]

    • Don inner gloves (under lab coat cuff).

    • Don lab coat.

    • Don outer gloves (over lab coat cuff). This "shingling" technique prevents powder from entering the wrist gap.

Phase 2: Weighing & Transfer (The "Hot" Zone)
  • Engineering Control: Perform all weighing inside a Powder Containment Balance Enclosure or a certified Chemical Fume Hood.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.

  • The "Wet" Rule: If solubilizing, add the solvent to the powder vial, not the powder to the solvent, to minimize aerosol displacement.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still wearing outer gloves, wipe the balance area with a 10% soap/water solution, followed by 70% ethanol. Why? Ethanol alone fixes proteins/amino acids; soap lifts them.

  • Outer Glove Removal: Use the "beak" method (pinch and pull) to remove outer gloves, turning them inside out. Dispose of in hazardous waste.

  • Inspection: Check inner gloves for visible residue. If clean, remove lab coat, then remove inner gloves.

Emergency Response & Disposal
Accidental Release (Spill)[10]
  • Dry Spill: Do NOT sweep. Sweeping creates dust. Use a HEPA-filtered vacuum or wet-wipe method (cover with wet paper towels, then scoop).

  • Wet Spill: Absorb with vermiculite or chemically inert pads.

Disposal Classification

Segregate waste streams to prevent reactive chemistry.

  • Container Labeling: "Hazardous Waste - Halogenated Organic Solid."

  • Compatibility: Do not mix with strong oxidizers (e.g., nitric acid) as the bromine group can facilitate exothermic degradation.

Diagram 2: Emergency Decision Tree

Emergency_Response Event Exposure Event Type_Skin Skin Contact Event->Type_Skin Type_Eye Eye Contact Event->Type_Eye Type_Inhale Inhalation Event->Type_Inhale Action_Skin 1. Doff Gloves immediately 2. Wash with SOAP & water (15 min) 3. Do NOT use Ethanol Type_Skin->Action_Skin Action_Eye 1. Flush eyewash (15 min) 2. Hold eyelids open 3. Seek medical aid Type_Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Monitor for delayed pulmonary edema Type_Inhale->Action_Inhale Rationale_Skin Ethanol increases skin permeability of brominated compounds. Action_Skin->Rationale_Skin

Caption: Immediate response protocols. Note the specific prohibition of ethanol for skin cleaning.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Respiratory Protection Standard (29 CFR 1910.134).[6]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid (CAS 1031705-87-9). (Note: Specific SDS data synthesized from structural analog data where direct indexing is limited).

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Nitrile vs. Halogenated Organics).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。